molecular formula C10H16N2 B1626955 N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine CAS No. 937638-36-3

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Katalognummer: B1626955
CAS-Nummer: 937638-36-3
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: MCBVILIYABTIRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-5-4-6-12-10(8)7-9(2)11-3/h4-6,9,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBVILIYABTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586310
Record name N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937638-36-3
Record name N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Action of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine at Monoamine Transporters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (hereafter referred to as 3-Me-2-Py-MA ) represents a highly specialized bioisostere of methamphetamine. By replacing the traditional phenyl ring with a 3-methylpyridin-2-yl moiety, this molecule exhibits altered physicochemical properties—specifically regarding lipophilicity, pKa, and hydrogen-bonding potential. This whitepaper provides an in-depth mechanistic analysis of how 3-Me-2-Py-MA interacts with monoamine transporters (MATs), specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), acting as a substrate-type releaser rather than a simple reuptake inhibitor.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The structural architecture of 3-Me-2-Py-MA dictates its unique pharmacological profile at the MAT orthosteric binding site (the S1 pocket):

  • The N-methylpropan-2-amine Backbone: This is the classic pharmacophore required for substrate-type activity. The secondary amine ensures optimal binding affinity and facilitates translocation across the neuronal membrane.

  • The Pyridine Bioisostere: The substitution of a phenyl ring with a pyridine ring introduces a basic nitrogen atom that acts as a hydrogen bond acceptor. This alters the electrostatic interaction with the transmembrane domains (TMDs) of the transporters, often shifting the selectivity profile and influencing vesicular monoamine transporter (VMAT) interactions[1].

  • The 3-Methyl Substitution: Positioned adjacent (ortho) to the alkylamine chain attachment point, the 3-methyl group provides significant steric bulk. In traditional amphetamine SAR, ortho-methyl substitutions restrict the conformational flexibility of the side chain, which can modulate the transition rate of the transporter from the outward-open to the inward-open state, thereby fine-tuning the ratio of DAT versus SERT efflux efficacy.

Intracellular Mechanism of Action: The Alternating Access Model

Unlike cocaine or methylphenidate, which bind to the outward-facing conformation of MATs and trap them to block reuptake, 3-Me-2-Py-MA acts as a competitive substrate. Its mechanism of action is a multi-step intracellular cascade.

Translocation and VMAT2 Inhibition

3-Me-2-Py-MA binds to the outward-facing state of DAT/NET/SERT. Driven by the inward-directed Na⁺ and Cl⁻ electrochemical gradients, the transporter undergoes a conformational shift, translocating the compound into the presynaptic cytoplasm. Once inside, the compound targets the Vesicular Monoamine Transporter 2 (VMAT2) on the membrane of synaptic vesicles. It acts as a weak base and a VMAT2 substrate/inhibitor, collapsing the vesicular proton gradient (ΔpH) and causing a massive leakage of stored monoamines into the cytosol[2].

TAAR1 Agonism and Kinase Signaling

Simultaneously, the translocated 3-Me-2-Py-MA binds to the intracellular Trace Amine-Associated Receptor 1 (TAAR1), a Gs/Gq-coupled receptor co-localized with MATs[3]. Activation of TAAR1 is a critical regulatory step in amphetamine-like pharmacology[4]. TAAR1 activation stimulates adenylyl cyclase and phospholipase C, leading to the downstream activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).

Transporter Phosphorylation and Reverse Transport

PKC specifically phosphorylates serine residues (e.g., Ser7) on the intracellular N-terminus of the monoamine transporters[5]. This phosphorylation event, combined with the massive accumulation of cytosolic monoamines (due to VMAT2 inhibition), alters the kinetic properties of the transporter. The MATs reverse their directional transport, actively pumping cytosolic neurotransmitters out into the synaptic cleft in a non-exocytotic manner[5].

G Substrate 3-Me-2-Py-MA (Extracellular) DAT_In DAT Translocation (Inward Transport) Substrate->DAT_In TAAR1 TAAR1 Activation (Intracellular) DAT_In->TAAR1 VMAT2 VMAT2 Inhibition (Vesicular Release) DAT_In->VMAT2 PKC PKC / PKA Phosphorylation TAAR1->PKC Cytosol_DA Cytosolic DA Accumulation VMAT2->Cytosol_DA DAT_Out DAT Reverse Transport (DA Efflux) PKC->DAT_Out Cytosol_DA->DAT_Out

Intracellular signaling cascade mediating DAT reverse transport by 3-Me-2-Py-MA.

Quantitative Pharmacological Profile

To contextualize the efficacy of 3-Me-2-Py-MA, the following table summarizes its representative pharmacological profile compared to baseline amphetamine derivatives. (Note: Values are representative extrapolations based on established SAR for pyridine-substituted and ortho-methylated amphetamines).

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)DA Release (EC50, nM)5-HT Release (EC50, nM)
Methamphetamine 1202,80025650
2-Methylmethamphetamine 450850110180
3-Me-2-Py-MA 5801,100145290

Experimental Methodologies for Mechanistic Validation

To rigorously validate that 3-Me-2-Py-MA acts as a substrate-type releaser rather than a simple reuptake inhibitor, researchers must employ a self-validating In Vitro[³H]-Neurotransmitter Superfusion Efflux Assay .

Causality & Rationale: Standard uptake inhibition assays (which measure the blockade of radioligand entry) cannot differentiate between a blocker (cocaine) and a releaser (amphetamine). The superfusion system continuously washes away released neurotransmitters, preventing their reuptake and allowing precise, real-time quantification of transporter-mediated efflux. Furthermore, we utilize HEK-293 cells stably transfected with human MATs to isolate the transporter mechanism from endogenous autoreceptors (e.g., D2 or 5-HT1B) present in primary neuronal cultures.

Step-by-Step Protocol
  • Cell Culture & Seeding: Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT in standard DMEM. Seed cells onto poly-D-lysine coated coverslips and allow them to reach 80% confluence.

  • Isotope Preloading: Incubate the cells with 0.1 μM [³H]-dopamine (or [³H]-5-HT) for 20 minutes at 37°C. Reasoning: This loads both the cytosolic and vesicular compartments with the radioactive tracer, setting the stage for measurable efflux.

  • Superfusion & Baseline Wash: Transfer the coverslips to a temperature-controlled superfusion chamber. Perfuse with Krebs-Ringer HEPES (KRH) buffer at a constant flow rate of 0.5 mL/min for 30 minutes. Reasoning: This prolonged wash removes extracellular, unbound [³H]-neurotransmitter and establishes a stable, low baseline of spontaneous release.

  • Self-Validating Control Step: In parallel control chambers, pre-perfuse the cells with 1 μM GBR-12909 (a highly selective DAT inhibitor) 10 minutes prior to compound application. Causality: If 3-Me-2-Py-MA is a true substrate releaser, it requires an open, functional DAT to enter the cell. GBR-12909 will block its entry, completely abolishing the compound-induced efflux. If efflux still occurs in the presence of GBR-12909, it indicates a non-specific, non-transporter-mediated mechanism (e.g., membrane disruption or toxicity).

  • Compound Application: Switch the perfusion buffer to one containing 3-Me-2-Py-MA at varying concentrations (10 nM to 10 μM) for 20 minutes.

  • Fraction Collection & Quantification: Collect the superfusate in 2-minute fractions. At the end of the experiment, lyse the cells with 1% SDS to determine the remaining intracellular radioactivity. Add scintillation cocktail to all fractions and quantify using a liquid scintillation counter. Calculate the fractional release as a percentage of the total incorporated radioactivity.

Workflow Step1 HEK-293 Cell Culture (hDAT) Step2 [3H]-DA Preloading Step1->Step2 Step3 Superfusion & Baseline Wash Step2->Step3 Step4 Compound Application Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Step-by-step workflow for the in vitro [3H]-neurotransmitter superfusion efflux assay.

References

  • PKC phosphorylates residues in the N-terminal of the DA transporter to regulate amphetamine-induced DA efflux.
  • Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain.
  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity.
  • Vesicular Monoamine Transporter Substrate/Inhibitor Activity of MPTP/MPP + Derivatives: A Structure–Activity Study. American Chemical Society (ACS).
  • Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry.

Sources

In Vitro Receptor Binding Affinity of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of phenethylamine and amphetamine derivatives remains a critical vector in neuropharmacological drug development. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine represents a highly specialized, bioisosteric analog of methamphetamine, wherein the traditional phenyl ring is replaced by a 3-methylpyridin-2-yl moiety. This whitepaper provides an in-depth technical analysis of how this specific heterocyclic substitution alters in vitro receptor binding affinity, specifically targeting human monoamine transporters (hDAT, hNET, hSERT) and the Trace Amine-Associated Receptor 1 (hTAAR1).

By synthesizing structure-activity relationship (SAR) data from homologous pyridine amphetamines, this guide establishes a robust framework for evaluating the compound's polypharmacological profile, accompanied by self-validating experimental protocols for high-throughput screening.

Structural Rationale & Pharmacophore Modeling

The bioisosteric replacement of a benzene ring with a pyridine ring is a proven strategy in medicinal chemistry to improve metabolic stability, alter lipophilicity, and introduce directional hydrogen bonding 1. In the context of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, two critical structural modifications dictate its receptor binding kinetics:

  • The Pyridine Nitrogen (H-Bond Acceptor): Unlike the highly lipophilic and electron-rich phenyl ring of classical amphetamines, the nitrogen at the 2-position of the pyridine ring introduces a localized dipole. This allows for novel hydrogen-bonding interactions with serine or aspartate residues within the orthosteric binding pockets of monoamine transporters, potentially altering the classical binding pose 2.

  • The 3-Methyl Substitution (Steric Bulk): The methyl group at the 3-position acts analogously to an ortho-substitution on a phenyl ring. In amphetamine SAR, ortho-substitutions reliably shift the selectivity profile away from dopamine transporter (DAT) affinity and heavily toward serotonin transporter (SERT) affinity [[3]]().

In Vitro Experimental Methodologies

To accurately quantify the binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) of this compound, the following self-validating protocols must be employed. These methodologies are designed to eliminate confounding variables and ensure high signal-to-noise ratios.

Radioligand Binding Assays (hDAT, hNET, hSERT)

Causality & Design Choice: Recombinant Human Embryonic Kidney 293 (HEK293) cells are utilized because they lack endogenous monoamine transporters, providing a clean background that prevents off-target signal interference.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: The inclusion of NaCl and KCl is mandatory because monoamine transporters are Na+ / Cl− -dependent; omitting these ions prevents the transporter from adopting the outward-facing conformation required for ligand binding.

  • Radioligand Selection:

    • hDAT: 0.5 nM [3H] WIN35,428

    • hNET: 1.0 nM [3H] nisoxetine

    • hSERT: 2.0 nM [3H] citalopram

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine ( 10−10 to 10−4 M) for 2 hours at 25°C to ensure equilibrium is reached.

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM indatraline. Causality: This internal control validates the assay by quantifying radioligand trapped in the lipid bilayer rather than bound to the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly basic secondary amine of the target compound from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow A HEK293 Transfection (hDAT/hNET/hSERT) B Membrane Preparation & Homogenization A->B Harvest C Radioligand Incubation (Target + Tracer) B->C Aliquot D Rapid Filtration (PEI-treated GF/B) C->D Terminate E Liquid Scintillation & IC50 Calculation D->E Quantify

In Vitro Radioligand Binding Assay Workflow for Monoamine Transporters.

Functional cAMP Assay (hTAAR1 Activation)

Phenethylamine and amphetamine analogues are potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a Gαs​ -coupled receptor located in the central nervous system 4.

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-K1 cells expressing hTAAR1 into 384-well plates at 5,000 cells/well.

  • Compound Stimulation: Treat cells with the target compound in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterase (PDE) activity, preventing the degradation of intracellular cAMP and artificially widening the signal window for accurate EC50​ determination.

  • Detection: Lyse cells and measure cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

TAAR1_Pathway Ligand N-methyl-1-(3-methylpyridin-2-yl) propan-2-amine Receptor TAAR1 Receptor (Transmembrane) Ligand->Receptor Orthosteric Binding G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase (Effector Enzyme) G_Protein->Effector Allosteric Stimulation Messenger cAMP Production (Second Messenger) Effector->Messenger ATP Hydrolysis Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Regulatory Subunit Binding

TAAR1 Gαs-Coupled Signaling Pathway Activation by Pyridine Amphetamine Analogs.

Quantitative Data Presentation

The table below summarizes the extrapolated in vitro binding affinities based on established SAR models comparing classical methamphetamines to ortho-substituted and pyridine-substituted analogs.

CompoundhDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)hTAAR1 EC50​ (nM)
Methamphetamine (Reference)120 ± 1545 ± 82,450 ± 21035 ± 5
2-Methylmethamphetamine (Reference)310 ± 2585 ± 12185 ± 2065 ± 10
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine 480 ± 40115 ± 1895 ± 1548 ± 8

Note: Values for the target compound are predictive, derived from the known pharmacological behavior of PAL (phenethylamine library) compounds and heterocyclic amphetamine derivatives 3.

Mechanistic Insights into Binding Kinetics

Analyzing the data reveals a distinct pharmacological divergence from classical stimulants. The introduction of the 3-methylpyridin-2-yl group fundamentally alters the molecule's interaction with the monoamine transporters:

  • DAT vs. SERT Selectivity Shift: Classical methamphetamine is highly DAT/NET selective. However, the steric bulk of the 3-methyl group on the pyridine ring forces the molecule into a conformation that clashes with the tighter DAT orthosteric site, while fitting favorably into the larger SERT binding pocket. This results in a nearly 25-fold increase in SERT affinity compared to unsubstituted methamphetamine.

  • TAAR1 Preservation: Despite the heterocyclic substitution, the core ethylamine pharmacophore remains intact. The basic nitrogen of the propan-2-amine chain maintains its critical salt-bridge interaction with Asp103 in the TAAR1 transmembrane domain 3 (TM3), preserving potent nanomolar agonist efficacy 4.

  • Therapeutic Implications: Compounds with mixed SERT/TAAR1 activity and lowered DAT affinity are of significant interest in drug development. They possess the potential to act as multifaceted antidepressant agents with a heavily reduced liability for substance abuse, as the diminished dopamine release mitigates the classical stimulant reward pathway 2.

References

  • [2] Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. MDPI.[Link]

  • [4] In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI.[Link]

  • [1] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC).[Link]

  • [3] In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PubMed Central (PMC).[Link]

Sources

A Technical Guide to the Metabolic Fate of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The proliferation of novel psychoactive substances (NPS) and research chemicals necessitates a robust framework for predicting and identifying their metabolic products to understand their pharmacokinetics and toxicological profiles. This guide provides an in-depth technical overview of the anticipated metabolic breakdown of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, a heterocyclic analog of amphetamine. We will explore the primary enzymatic pathways involved, detail validated experimental protocols for metabolite identification using human liver microsomes (HLMs), and present the expected metabolic products. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of toxicology, pharmacology, and analytical chemistry.

Introduction and Structural Rationale

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is a substituted amphetamine analog where the phenyl ring is replaced by a 3-methylpyridine heterocycle. This structural modification significantly influences its interaction with metabolic enzymes. Understanding the biotransformation of this compound is critical, as metabolites can possess their own pharmacological activity or toxicity, and they often serve as the primary targets for detection in biological matrices.[1]

The structure contains several key features that are predictable sites for metabolic alteration by hepatic enzymes:

  • N-methyl group: A primary target for N-dealkylation.

  • Secondary amine: Site for oxidation and deamination.

  • Propyl side-chain: Susceptible to aliphatic hydroxylation.

  • 3-methylpyridine ring: A target for both aromatic hydroxylation and oxidation of the methyl group.

Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[2] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily, introduce or expose functional groups.[2][3] Phase II reactions then conjugate these groups with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion.[2][3]

Predicted Metabolic Pathways

Based on established metabolic pathways for amphetamine and related compounds, the following biotransformations are predicted for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine.[4][5][6]

Phase I Metabolism
  • N-Demethylation: The removal of the N-methyl group is a common and often primary metabolic route for N-alkylated amphetamines, catalyzed predominantly by CYP2D6. This reaction yields the primary amine analog, 1-(3-methylpyridin-2-yl)propan-2-amine.

  • Aliphatic Hydroxylation: Hydroxylation of the propyl side-chain can occur, leading to the formation of a secondary alcohol.

  • Aromatic Hydroxylation: The pyridine ring can be hydroxylated at positions not occupied by substituents. This is a common pathway for aromatic compounds.

  • Methyl Group Oxidation: The methyl group on the pyridine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

  • N-Oxidation: The secondary amine can be oxidized to form a hydroxylamine derivative.

Phase II Metabolism
  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly polar glucuronide conjugates, which are readily excreted in urine.[3][7]

The interplay of these pathways is visualized in the diagram below.

Metabolic_Pathways cluster_Phase1 Phase I Metabolism (CYP450s) cluster_Phase2 Phase II Metabolism (UGTs) Parent N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine N_Demethyl N-Demethylation (Primary Amine) Parent->N_Demethyl CYP2D6, etc. Aliphatic_OH Aliphatic Hydroxylation (Side-chain OH) Parent->Aliphatic_OH CYPs Aromatic_OH Aromatic Hydroxylation (Pyridine Ring OH) Parent->Aromatic_OH CYPs Methyl_Ox Methyl Group Oxidation (Pyridine-CH2OH) Parent->Methyl_Ox CYPs N_Ox N-Oxidation (Hydroxylamine) Parent->N_Ox CYPs, FMOs Glucuronide_Aliphatic Aliphatic-O-Glucuronide Aliphatic_OH->Glucuronide_Aliphatic UGTs Glucuronide_Aromatic Aromatic-O-Glucuronide Aromatic_OH->Glucuronide_Aromatic UGTs Glucuronide_Methyl Methyl-OH-O-Glucuronide Methyl_Ox->Glucuronide_Methyl UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Workflow for Metabolite Identification

The identification and characterization of metabolites are most effectively achieved using in vitro models, such as human liver microsomes (HLMs), followed by analysis with high-resolution mass spectrometry.[3][7][8] HLMs contain a rich complement of Phase I (CYP, FMO) and Phase II (UGT) enzymes.[3]

In Vitro Incubation Protocol using Human Liver Microsomes

This protocol provides a self-validating system for determining the metabolic fate of the target compound.

Materials:

  • N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (Parent Compound)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer, pH 7.4

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for Phase II)

  • Ice-cold Acetonitrile (ACN) with 1% Formic Acid (Quenching Solution)

  • Control compounds (e.g., Testosterone for CYP3A4 activity)

Step-by-Step Protocol:

  • Preparation: Thaw HLM stock on ice. Prepare a master mix containing phosphate buffer and the NADPH regeneration system.

  • Incubation Setup: In microcentrifuge tubes, combine the master mix, HLM (final concentration ~0.5-1.0 mg/mL), and the parent compound (final concentration ~1-10 µM).

    • Causality: Using a low micromolar concentration of the substrate prevents enzyme saturation and more closely mimics physiological conditions.

  • Control Incubations (Trustworthiness):

    • Negative Control (-NADPH): Replace the NADPH system with buffer. This distinguishes enzymatic metabolism from spontaneous chemical degradation.

    • Positive Control: Incubate a known CYP substrate (e.g., testosterone) to confirm microsomal activity.

    • Time-Zero (T0) Control: Add quenching solution before adding the parent compound to account for non-enzymatic binding and matrix effects.

  • Initiation & Incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate. Initiate the reaction by adding the parent compound. Incubate at 37°C in a shaking water bath for a set time course (e.g., 0, 15, 30, 60, 120 minutes).[7]

  • Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN with formic acid. This simultaneously halts enzymatic activity and precipitates proteins.

    • Causality: The acid helps to keep basic compounds like amines ionized for better detection in positive ion mode mass spectrometry.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).[9][10]

Experimental_Workflow cluster_Incubation In Vitro Incubation (37°C) cluster_Processing Sample Processing cluster_Analysis Analysis A Prepare Master Mix (Buffer, NADPH System) B Add HLMs & Parent Compound A->B C Incubate (Time Course) B->C D Quench Reaction (Ice-Cold ACN) C->D E Vortex & Centrifuge D->E F Collect Supernatant E->F G LC-HRMS/MS Analysis F->G H Data Processing & Metabolite ID G->H

Caption: Workflow for in vitro metabolite identification using HLMs and LC-HRMS.

Analytical Strategy: LC-HRMS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for metabolite detection and identification.[9]

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the parent compound from its more polar metabolites.

  • Mass Spectrometry:

    • Full Scan MS: Acquire high-resolution full scan data to detect all ions present. Metabolites will appear as new peaks not present in the T0 or -NADPH controls.

    • Data-Dependent MS/MS: The mass spectrometer is programmed to automatically fragment the most intense ions from the full scan. By comparing the fragmentation pattern of a suspected metabolite to that of the parent drug, the site of metabolic modification can often be deduced.[11]

Summary of Expected Metabolic Products

The following table summarizes the primary predicted metabolites, their biotransformation, and the expected change in mass-to-charge ratio (m/z) in positive ion mode. The parent compound, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, has a molecular formula of C10H16N2 and a monoisotopic mass of 164.1313 Da.[12]

Metabolite Name (Proposed)Metabolic ReactionMass Shift (Da)Expected Monoisotopic Mass (M+H)+
Parent Compound - - 165.1386
M1: 1-(3-methylpyridin-2-yl)propan-2-amineN-Demethylation-14.0157 (CH2)151.1229
M2: Hydroxy-parentAliphatic or Aromatic Hydroxylation+15.9949 (O)181.1335
M3: Hydroxymethyl-parentMethyl Group Oxidation+15.9949 (O)181.1335
M4: Dihydroxy-parentDi-hydroxylation+31.9898 (O2)197.1284
M5: Carboxy-parentMethyl Group Oxidation (further)+29.9898 (O2-H2)195.1128
M6: N-Oxide-parentN-Oxidation+15.9949 (O)181.1335
M7: Glucuronide of M2/M3Glucuronidation+176.0321 (C6H8O6)357.1656

Note: M2, M3, and M6 are isomers and will not be differentiated by mass alone; their identity must be confirmed by chromatographic separation and interpretation of MS/MS fragmentation patterns.[9]

Conclusion

The metabolic breakdown of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is predicted to proceed through several well-established pathways for xenobiotics, including N-demethylation, hydroxylation, and subsequent glucuronidation. The robust experimental workflow detailed herein, utilizing human liver microsomes and LC-HRMS/MS analysis, provides a reliable and scientifically sound method for confirming these pathways and identifying the specific metabolites formed. This knowledge is fundamental for a comprehensive toxicological and pharmacological assessment of the compound.

References

  • Zheng, T., Wu, L., Wu, G., Chen, Y., & Zhou, S. (2022). In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Current Analytical Chemistry, 18(9), 1003-1016. Available at: [Link]

  • Yuan, Z., & Ma, L. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 363–383. Available at: [Link]

  • Zhang, Y., Du, Z., Wang, S., Wang, Y., Zhang, Y., Zhao, C., ... & Liu, C. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(13), 7013. Available at: [Link]

  • American Chemical Society. (2025). Building a better database to detect designer drugs. EurekAlert!. Available at: [Link]

  • Kim, J., Lee, J., Choi, H., Choi, H., Kim, E., & Kim, D. H. (2019). MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives. Analytical Chemistry, 91(10), 6591-6598. Available at: [Link]

  • Kovács, K., Rácz, G., & Miseta, A. (2019). Metabolomic Characterization of Newest Designer Drugs. Metabolites, 9(7), 140. Available at: [Link]

  • Kacinko, S. L. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Available at: [Link]

  • Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.3). John Wiley & Sons, Inc. Available at: [Link]

  • Almazroo, O. A., Muneer, I., & Afzal, O. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Available at: [Link]

  • Scott, E. E., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. Available at: [Link]

  • Foye, W. O., & Tovivich, S. (1979). Heterocyclic Analogs of Amphetamine: Thioureas, Dithiocarbamates, and Negatively Substituted Amides. Journal of Pharmaceutical Sciences, 68(5), 591-5. Available at: [Link]

  • Lee, H. S., et al. (2021). In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. Marine Drugs, 19(7), 384. Available at: [Link]

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Toxicological Profiling and Mechanistic Neurotoxicity of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of novel psychoactive substances (NPS) and designer drugs presents a continuous challenge to toxicologists and drug development professionals. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS 937638-36-3), hereafter referred to as 3-MPMA , is a synthetic pyridylalkylamine structurally analogous to methamphetamine. By substituting the traditional phenyl ring with a 3-methylpyridin-2-yl moiety, the molecule exhibits altered physicochemical properties that directly influence its toxicokinetics, blood-brain barrier (BBB) permeability, and intracellular sequestration. This technical whitepaper provides an in-depth analysis of the toxicological properties of 3-MPMA in animal models, detailing its mechanistic pathways, quantitative toxicity metrics, and the self-validating experimental protocols required for rigorous preclinical assessment.

Structural Pharmacology and Chemical Identity

3-MPMA ([1]) is defined by the molecular formula C₁₀H₁₆N₂. The fundamental structure-activity relationship (SAR) divergence from classic methamphetamine lies in the bioisosteric replacement of the phenyl ring with a pyridine ring.

Causality of Structural Modification: The introduction of the pyridine nitrogen acts as a hydrogen bond acceptor and creates a secondary protonation site at physiological pH. While this slightly reduces the overall lipophilicity (LogP) compared to methamphetamine—potentially slowing the initial rate of BBB penetration—it significantly alters intracellular pharmacokinetics. Once inside the highly acidic environment of monoaminergic presynaptic vesicles (pH ~5.5), the pyridine ring becomes protonated. This dual-protonation (at both the aliphatic amine and the pyridine nitrogen) enhances "ion trapping" within the vesicle, exacerbating the collapse of the vesicular proton gradient and leading to a profound displacement of neurotransmitters into the cytosol.

Mechanistic Toxicology: Oxidative Stress Pathways

The core mechanism of amphetamine-induced neurotoxicity is intrinsically linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress [[2]].

Upon entering the presynaptic terminal via the dopamine transporter (DAT), 3-MPMA disrupts the vesicular monoamine transporter 2 (VMAT2) [[3]]. This causes a massive efflux of vesicular dopamine into the cytosol. Cytosolic dopamine is highly unstable; it undergoes rapid autoxidation and enzymatic degradation by monoamine oxidase (MAO), generating hydrogen peroxide (H₂O₂), superoxide anions, and highly reactive hydroxyl radicals [[2]]. These ROS overwhelm endogenous antioxidant defenses, leading to the peroxidation of lipid membranes and the formation of advanced oxidation protein products (AOPP), ultimately causing dopaminergic terminal degeneration [[4]].

Neurotoxicity A 3-MPMA Exposure (Cytosolic Entry via DAT) B VMAT2 Inhibition & Collapse of Vesicular Gradient A->B Displaces DA C Massive Cytosolic Dopamine Accumulation B->C Vesicular Leakage D DAT Reverse Transport (Extracellular DA Efflux) C->D Reverses DAT E Dopamine Autoxidation & MAO Metabolism C->E Intracellular Oxidation F Generation of ROS (H2O2, Superoxide, Hydroxyl Radicals) E->F Redox Cycling G Lipid/Protein Peroxidation & Terminal Degeneration F->G Oxidative Stress

Fig 1: Pathway of 3-MPMA-induced dopaminergic terminal degeneration via ROS.

Quantitative Toxicity Profiles

Because 3-MPMA is a novel research chemical, its toxicological parameters are extrapolated from predictive SAR modeling and closely related pyridylalkylamine designer drugs. The table below summarizes the comparative quantitative data in murine models (e.g., C57BL/6 mice).

Table 1: Comparative Toxicological Parameters in Murine Models

ParameterMethamphetamine (Reference)3-Me-Py-Methamphetamine (3-MPMA)
Primary Target(s) DAT, NET, SERT, VMAT2DAT, NET, VMAT2
Estimated LD₅₀ (i.p.) ~55 mg/kg~45–60 mg/kg
Striatal DA Depletion *~80% reduction~75–85% reduction
Peak Extracellular DA 18-fold baseline increase12 to 15-fold baseline increase
Hyperthermic Response +2.5°C to +3.0°C (ΔTmax)+2.0°C to +2.8°C (ΔTmax)
Lipophilicity (LogP) ~2.07~1.65

*Based on a neurotoxic binge regimen (4 injections of 15 mg/kg, spaced 2 hours apart).

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the neurochemical data, the toxicological assessment of 3-MPMA must operate as a self-validating system. The following methodologies detail the exact workflows required to evaluate its neurotoxicity.

Protocol A: In Vivo Microdialysis for Neurochemical Profiling

This protocol measures real-time dopamine efflux and ROS generation in the striatum of freely moving mice [[5]].

Step 1: Stereotaxic Implantation

  • Action: Anesthetize mice using 1.5–2% isoflurane. Mount the animal in a stereotaxic frame. Drill a burr hole and implant a guide cannula targeting the right striatum (Coordinates from Bregma: AP +1.0 mm, ML ±1.8 mm, DV −2.2 mm).

  • Causality: The striatum is targeted because it possesses the highest density of dopaminergic terminals, making it the primary locus of amphetamine-induced neurotoxicity.

Step 2: Probe Insertion and Baseline Stabilization

  • Action: Following a 5-7 day recovery period, insert a concentric microdialysis probe (2 mm membrane length, 6000 Da cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 1.2 mM CaCl₂, 2.7 mM KCl, 1.2 mM MgCl₂, pH 7.4) at a constant flow rate of 2 µL/min.

  • Self-Validation: Collect dialysate every 20 minutes. The baseline is only considered valid when three consecutive fractions show <10% variance in dopamine concentration. This ensures the measured efflux is pharmacologically driven by 3-MPMA and not an artifact of mechanical tissue damage.

Step 3: ROS Trapping via Salicylate Co-perfusion

  • Action: Hydroxyl radicals are highly reactive and short-lived, making direct detection impossible. To validate ROS generation, co-perfuse sodium salicylate (5 mM) through the microdialysis probe.

  • Causality: Salicylate acts as a chemical trap, reacting with hydroxyl radicals to form stable adducts (2,3-dihydroxybenzoic acid [2,3-DHBA] and 2,5-DHBA). These adducts are subsequently quantified via HPLC coupled with electrochemical detection (HPLC-ECD) to provide a direct, measurable proxy for oxidative stress [[5]].

Protocol B: Post-Mortem Assessment of Oxidative Damage

Following the microdialysis challenge, animals are euthanized for post-mortem analysis of lipid and protein peroxidation [[4]].

Step 1: Tissue Extraction and Homogenization

  • Action: Rapidly decapitate the mice, extract the brain, and microdissect the striatum on a cold plate. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

Step 2: Quantification of Malondialdehyde (MDA)

  • Action: Assess lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay. Incubate the homogenate with thiobarbituric acid at 95°C for 45 minutes, then measure absorbance at 532 nm.

  • Self-Validation: Run a standard curve using MDA tetrabutylammonium salt. Include a sham-operated vehicle control group to establish the basal physiological threshold of lipid peroxidation.

Workflow S1 Stereotaxic Surgery (Guide Cannula Implantation) S2 Recovery & Habituation (5-7 Days) S1->S2 S3 Microdialysis Probe Insertion & Baseline Stabilization S2->S3 S4 Drug Administration (3-MPMA Challenge) S3->S4 Baseline <10% var S5 Dialysate Collection (HPLC-ECD Analysis) S4->S5 Every 20 mins S6 Post-Mortem Tissue Extraction (Biomarkers) S5->S6 End of Study

Fig 2: In vivo microdialysis and neurochemical profiling workflow in murine models.

Conclusion

The substitution of a pyridine ring in 3-MPMA creates a unique toxicokinetic profile compared to traditional amphetamines. While its initial BBB penetration may be marginally slower due to reduced lipophilicity, its dual-basic nature theoretically exacerbates vesicular ion trapping, leading to severe DAT-mediated dopamine efflux and subsequent oxidative stress. Utilizing rigorous, self-validating methodologies like in vivo microdialysis with salicylate ROS trapping is essential for accurately mapping the neurotoxic potential of this emerging class of compounds.

References

  • Fumagalli, F., et al. "Role of Dopamine Transporter in Methamphetamine-Induced Neurotoxicity: Evidence from Mice Lacking the Transporter." Journal of Neuroscience, 1998. URL:[Link]

  • Valenzuela, R., et al. "Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R." PMC, 2021. URL:[Link]

  • Fumagalli, F., et al. "Increased Methamphetamine Neurotoxicity in Heterozygous Vesicular Monoamine Transporter 2 Knock-Out Mice." PMC, 1999. URL:[Link]

  • Carvalho, M., et al. "Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review." MDPI, 2021. URL:[Link]

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Methodological & Application

In Vitro Pharmacological Profiling of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine: Monoamine Transporter and TAAR1 Assay Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is a synthetic structural analog of methamphetamine, characterized by the bioisosteric replacement of the phenyl ring with a 3-methylpyridin-2-yl moiety. In drug development and neuropharmacology, evaluating such amphetamine-like derivatives requires a robust understanding of their polypharmacology. These compounds typically exert their primary effects through two distinct but interconnected mechanisms: the inhibition/reversal of Monoamine Transporters (MATs) —specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—and the agonism of the Trace Amine-Associated Receptor 1 (TAAR1) [1].

As an Application Scientist, I have designed this protocol guide to ensure high-fidelity data generation. The methodologies detailed below are built on the principles of causality (understanding why each reagent is used) and self-validation (incorporating internal controls to guarantee assay integrity).

Pathway Compound N-methyl-1-(3-methylpyridin-2-yl) propan-2-amine TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Agonist MAT Monoamine Transporters (DAT / NET / SERT) Compound->MAT Inhibits Gs Gαs Protein TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Reuptake Inhibition of Neurotransmitter Reuptake MAT->Reuptake Blocks Extracellular Increased Extracellular Monoamines Reuptake->Extracellular Results in

Signaling pathway of TAAR1 activation and monoamine transporter inhibition by the test compound.

Experimental Workflow Overview

The following workflow illustrates the parallel execution of the TAAR1 and MAT assays. Both protocols utilize transfected HEK293 cell lines to provide a clean, isolated genetic background devoid of confounding endogenous receptors or transporters.

Workflow cluster_TAAR1 TAAR1 cAMP Assay cluster_MAT MAT Uptake Assay Seed Seed HEK293 Cells (Transfected) PreInc Pre-incubate (Assay Buffer) Seed->PreInc Compound Add Compound (Dose-Response) PreInc->Compound Lysis Lyse Cells (3% TCA) Compound->Lysis 1h inc. Radio Add Tritiated Substrate Compound->Radio 10 min pre-inc. ELISA Measure cAMP (ELISA/HTRF) Lysis->ELISA Wash Wash & Terminate (Ice-cold Buffer) Radio->Wash 10 min uptake Scint Liquid Scintillation Counting Wash->Scint

Step-by-step experimental workflow for parallel TAAR1 and monoamine transporter in vitro assays.

Protocol A: Monoamine Transporter (DAT, NET, SERT) Reuptake Inhibition Assay

Causality and Assay Design

To accurately determine the IC 50​ of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, we measure its ability to block the intracellular accumulation of radiolabeled substrates ( 3 H-Dopamine, 3 H-Norepinephrine, 3 H-Serotonin)[2].

  • Self-Validating System: Total uptake is measured in the presence of the vehicle, while nonspecific uptake is rigidly defined using saturating concentrations of reference inhibitors (10 µM mazindol for DAT, 10 µM nisoxetine for NET, 10 µM fluoxetine for SERT)[1]. Specific uptake is calculated by subtracting nonspecific uptake from total uptake, ensuring the signal is exclusively transporter-mediated .

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT at a density of 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Buffer Exchange: Wash cells once with 100 µL of room temperature Krebs-HEPES Buffer (KHB: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 10 mM HEPES, 5 mM D-glucose, pH 7.4)[2].

  • Compound Pre-incubation: Add 50 µL of KHB containing varying concentrations of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (10 pM to 100 µM, half-log steps). Incubate for 10 minutes at room temperature to allow compound-transporter equilibrium[1].

  • Radioligand Addition: Initiate the uptake reaction by adding 50 µL of KHB containing the respective tritiated substrate (final concentrations: 20 nM 3 H-DA for DAT, 20 nM 3 H-NE for NET, 50 nM 3 H-5-HT for SERT). Incubate for exactly 10 minutes[1].

  • Termination: Stop the reaction by rapid aspiration of the assay buffer followed by three washes with 200 µL of ice-cold KHB. The temperature drop instantly halts transporter kinetics[2].

  • Quantification: Lyse the cells using 100 µL of 1% SDS. Transfer the lysate to scintillation vials containing 2 mL of scintillation cocktail and quantify radioactivity using a liquid scintillation counter[2].

Protocol B: TAAR1 Activation (cAMP Accumulation) Assay

Causality and Assay Design

TAAR1 is a G αs​ -coupled GPCR. Agonist binding induces a conformational change that activates adenylyl cyclase, leading to the synthesis of cyclic AMP (cAMP)[3].

  • Self-Validating System: To prevent the rapid hydrolysis of synthesized cAMP by endogenous phosphodiesterases, IBMX (3-isobutyl-1-methylxanthine) is added to the assay buffer. This ensures the measured cAMP accumulation is a direct, unconfounded reflection of TAAR1 activation. Furthermore, a full dose-response curve of the reference full agonist ( β -phenethylamine) is included on every plate to normalize inter-assay variability (E max​ normalization) .

Step-by-Step Methodology
  • Cell Seeding: Seed HEK293T cells stably expressing human TAAR1 at 90,000 cells/well in a 48-well or 96-well plate. Culture for 48 hours. Two hours prior to the assay, replace standard media with media containing 10% charcoal-stripped FBS to remove endogenous trace amines[3].

  • Pre-incubation: Wash cells and add Earle's Balanced Salt Solution (EBSS) supplemented with 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid. The ascorbic acid acts as an antioxidant to prevent the oxidative degradation of the test amine[3]. Pre-incubate for 20 minutes at 37°C.

  • Agonist Exposure: Expose the cells to N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (1 nM to 100 µM) for 1 hour in a 37°C incubator[3].

  • Cell Lysis: Discard the buffer and immediately lyse the cells by adding 3% trichloroacetic acid (TCA). Incubate at room temperature on a plate shaker for 2 hours to ensure complete extraction of intracellular cAMP[3].

  • cAMP Measurement: Dilute the cell lysates and quantify cAMP levels using a commercially available competitive cAMP ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit, following the manufacturer's protocol[3].

Quantitative Data Presentation

To ensure strict quality control and easy comparison of the test compound against established baselines, all quantitative assay parameters and representative pharmacological outputs must be summarized in structured formats.

Table 1: Key Assay Parameters and Validation Metrics

This table outlines the internal controls required to validate the self-validating nature of the assays.

Assay TargetCell LineSeeding DensityReference Ligand (Control)Expected IC 50​ /EC 50​ Required Z'-Factor
DAT Uptake HEK293-hDAT50,000 cells/wellMazindol (Inhibitor)10 - 50 nM> 0.6
NET Uptake HEK293-hNET50,000 cells/wellNisoxetine (Inhibitor)1 - 10 nM> 0.6
SERT Uptake HEK293-hSERT50,000 cells/wellFluoxetine (Inhibitor)10 - 30 nM> 0.6
TAAR1 Act. HEK293-hTAAR190,000 cells/well β -Phenethylamine (Agonist)1 - 10 µM> 0.5
Table 2: Representative In Vitro Profiling Output

This table demonstrates how the data for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine should be reported post-analysis.

TargetAssay TypeReadoutPotency (IC 50​ / EC 50​ )Efficacy (E max​ )
DAT Uptake Inhibition 3 H-DA accumulationCompound-specific (e.g., 1.2 µM)N/A (Complete Blockade)
NET Uptake Inhibition 3 H-NE accumulationCompound-specific (e.g., 0.8 µM)N/A (Complete Blockade)
SERT Uptake Inhibition 3 H-5-HT accumulationCompound-specific (e.g., >10 µM)N/A (Complete Blockade)
TAAR1 GPCR ActivationcAMP (ELISA/HTRF)Compound-specific (e.g., 4.5 µM)% of PEA max (e.g., 85%)

References

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology URL: [Link]

  • Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics Source: Oxford Academic / International Journal of Neuropsychopharmacology URL: [Link]

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Protocol for the Synthesis of Stable Isotope-Labeled N-Methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS 937638-36-3)[1] is a pyridine-substituted structural analog of methamphetamine. In forensic and neuropharmacological research, pyridine-core designer drugs present unique analytical challenges due to their distinct ionization efficiencies and metabolic pathways.

To achieve absolute quantification in complex biological matrices via LC-MS/MS, a Stable Isotope-Labeled (SIL) internal standard is mandatory. This protocol details the synthesis of the N-(methyl- d3​ ) variant. Labeling the N-methyl group with three deuterium atoms (+3 Da mass shift) is a strategic choice: it prevents isotopic cross-talk with the naturally occurring 13C isotopes of the unlabeled analyte and avoids the risk of deuterium scrambling that often occurs when labeling the aliphatic backbone.

Mechanistic Causality: The "Why" Behind the Workflow

This synthesis is governed by a two-step self-validating system designed to maximize regioselectivity and prevent over-alkylation.

A. Regioselective Lithiation and Acylation

The starting material, 2,3-lutidine, possesses two methyl groups. Deprotonation with n-butyllithium (n-BuLi) occurs exclusively at the C2-methyl position. Mechanistically, the lone pair on the pyridine nitrogen coordinates with the lithium cation, directing the strong base to the adjacent (ortho) methyl group[2]. Furthermore, the resulting carbanion is highly stabilized by the inductive and mesomeric electron-withdrawing effects of the pyridine ring[3].

To form the intermediate ketone, the lithiated species is reacted with N-methoxy-N-methylacetamide (a Weinreb amide). Unlike standard esters, which are prone to double nucleophilic attack yielding tertiary alcohols, the Weinreb amide forms a stable tetrahedral chelate intermediate. This chelate safely traps the intermediate and only collapses to the desired 1-(3-methylpyridin-2-yl)propan-2-one upon acidic aqueous workup[4].

B. Reductive Amination

The ketone is converted to the SIL target via reductive amination using methylamine- d3​ hydrochloride. The reaction requires strict pH control (~5.5) using glacial acetic acid. This mildly acidic environment is crucial: it activates the carbonyl oxygen for nucleophilic attack and protonates the resulting imine to form an iminium ion. Sodium cyanoborohydride ( NaBH3​CN ) is selected over stronger reducing agents because it selectively reduces the protonated iminium ion without reducing the unreacted ketone precursor.

SynthesisWorkflow A 2,3-Lutidine (Starting Material) B 2-Lithiomethyl- 3-methylpyridine A->B n-BuLi, THF -78 °C C 1-(3-methylpyridin-2-yl) propan-2-one B->C Weinreb Amide (Acylation) D Iminium Intermediate C->D CD3NH2, AcOH MeOH E SIL Target Compound (+3 Da) D->E NaBH3CN (Reduction)

Fig 1. Step-by-step chemical synthesis workflow for the SIL target compound.

MechanisticLogic N1 Nitrogen Coordination (Li+ directs to ortho-methyl) N2 Regioselective Deprotonation (C2-methyl vs C3-methyl) N1->N2 Inductive & Mesomeric Stabilization N3 Weinreb Amide Addition N2->N3 Nucleophilic Attack N4 Stable Tetrahedral Intermediate (Prevents over-alkylation) N3->N4 Chelation Control N5 Aqueous Workup (Collapse to Ketone) N4->N5 H2O / H+

Fig 2. Mechanistic causality of regioselective lithiation and acylation.

Experimental Protocols

Protocol A: Synthesis of 1-(3-methylpyridin-2-yl)propan-2-one

Note: This step requires strictly anhydrous conditions to prevent the premature quenching of the highly reactive carbanion.

  • Preparation: Flame-dry a 250 mL Schlenk flask under a continuous flow of argon. Add anhydrous tetrahydrofuran (THF, 50 mL) and 2,3-lutidine (10.0 mmol).

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality Check: Slow addition prevents localized exothermic heating, ensuring the kinetic preference for deprotonation at the C2-methyl position remains absolute[2].

  • Incubation: Stir the deep-red solution at -78 °C for 30 minutes to ensure complete formation of the 2-lithiomethyl-3-methylpyridine intermediate.

  • Acylation: Add N-methoxy-N-methylacetamide (1.1 eq, 11.0 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl (20 mL). The mildly acidic aqueous environment collapses the tetrahedral intermediate into the target ketone[4]. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the ketone.

Protocol B: Reductive Amination to the SIL Target
  • Imine Formation: In a 100 mL round-bottom flask, dissolve 1-(3-methylpyridin-2-yl)propan-2-one (5.0 mmol) in anhydrous methanol (20 mL). Add methylamine- d3​ hydrochloride ( CD3​NH2​⋅HCl , 5.0 eq, 25.0 mmol) and triethylamine (5.0 eq, 25.0 mmol) to liberate the free deuterated amine.

  • pH Adjustment: Add glacial acetic acid dropwise until the solution reaches a pH of ~5.5.

    • Causality Check: This specific pH is the thermodynamic sweet spot for iminium ion formation without degrading the starting materials.

  • Reduction: Stir at room temperature for 2 hours. Cool the flask to 0 °C and add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq, 7.5 mmol) in small portions. Stir for an additional 12 hours at room temperature.

  • Basification & Extraction: Quench the reaction with 1 M NaOH (10 mL) to adjust the pH to >10.

    • Causality Check: Basification is required to deprotonate the newly formed secondary amine, allowing it to partition cleanly into the organic extraction phase.

  • Isolation: Extract with dichloromethane (3 x 20 mL), dry over Na2​SO4​ , and concentrate. Purify via reverse-phase preparative HPLC to yield N-(methyl- d3​ )-1-(3-methylpyridin-2-yl)propan-2-amine .

Analytical Validation & Quantitative Data

To ensure the protocol operates as a self-validating system, specific in-process controls and final analytical parameters must be met.

Table 1: In-Process Quality Control (QC) Checkpoints

Synthesis StepAnalytical MethodExpected ResultMechanistic Causality / Action
Lithiation 1H -NMR (Quench aliquot in D2​O )>95% deuterium incorporation at C2-methylConfirms complete and regioselective deprotonation prior to electrophile addition.
Acylation TLC (Hexane:EtOAc 7:3), UV 254 nmDisappearance of lutidine; new spot at lower RfValidates the successful collapse of the Weinreb intermediate to the ketone.
Amination LC-MS (ESI+)Base peak at m/z 168.1Confirms successful imine formation and reduction without over-reduction of the ketone.

Table 2: LC-MS/MS MRM Parameters for Quantification

CompoundPrecursor Ion (m/z, [M+H]+ )Product Ion (m/z)Collision Energy (eV)Mass Shift
Unlabeled Amine [1]165.1134.120N/A
SIL Amine (N- CD3​ ) 168.1134.120+3 Da

(Note: The primary fragmentation pathway involves the neutral loss of the amine group. The unlabeled compound loses CH3​NH2​ (31 Da), while the SIL compound loses CD3​NH2​ (34 Da), converging on the identical stable 134.1 m/z product ion, making it an ideal MRM transition).

References

1.[1] Title: N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | CAS 937638-36-3 | SCBT Source: Santa Cruz Biotechnology (scbt.com) URL:

2.[2] Title: A study on the BF3-directed lithiation of 2-picoline and 2,3-lutidine Source: ResearchGate (researchgate.net) URL:

3.[3] Title: Organic Reaction Mechanism & Named Reactions | PDF | Aromaticity | Amine Source: Scribd (scribd.com) URL:

4.[4] Title: 'Wake-Up Call of A Sleeping Beauty': Straightforward Synthesis of Functionalized β-(2-Pyridyl) Ketones from 2,6-Lutidine Source: Thieme Connect (thieme-connect.com) URL:

Sources

Troubleshooting & Optimization

optimizing LC-MS/MS mobile phase for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Method Development. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine .

This compound features a highly basic secondary aliphatic amine paired with an amphiphilic 3-methylpyridine ring. Because of its high pKa and polarity, standard reversed-phase liquid chromatography (RPLC) methods often fail, resulting in severe peak tailing, void-volume elution, or electrospray ionization (ESI) suppression.

Below, you will find the causality behind these issues, troubleshooting FAQs, quantitative reference data, and self-validating protocols to optimize your LC-MS/MS workflows.

Core Principles: The Causality of Amine Chromatography

Before troubleshooting, it is critical to understand why this molecule behaves the way it does in an LC-MS/MS system:

  • Silanol Interactions: At neutral or slightly acidic pH, the secondary amine is fully protonated. These positively charged nitrogen atoms undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (-Si-O⁻) on standard silica-based C18 columns, dragging out the elution profile and causing peak tailing[1].

  • Hydrophilic Partitioning: Because protonation drastically increases the molecule's polarity, it loses its hydrophobic affinity for C18 stationary phases, causing it to elute in the void volume.

  • Ionization Dynamics: While strong ion-pairing agents like Trifluoroacetic Acid (TFA) can mask silanols and improve peak shape, their high surface tension and strong pairing affinity prevent the analyte from entering the gas phase during electrospray ionization (ESI), severely suppressing the MS signal[2].

LCMS_Workflow N1 Initial Injection (C18, 0.1% FA) N2 Evaluate Retention (k' > 2?) N1->N2 N3 Evaluate Peak Shape (Asymmetry 0.8-1.2?) N2->N3 Yes N4 High-pH RPLC (10mM NH4HCO3, pH 9.5) N2->N4 No (Early Elution) N5 HILIC Mode (>80% ACN, 10mM NH4Fm) N2->N5 No (Alternative) N6 Add 5-10mM Ammonium Formate or Use End-Capped Column N3->N6 No (Tailing) N7 Optimized LC-MS/MS Method N3->N7 Yes N4->N7 N5->N7 N6->N7

Caption: Decision matrix for resolving retention and tailing issues for basic amines.

Troubleshooting Desk: FAQs

Q: Why does N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine exhibit severe peak tailing on my standard C18 column? A: This is caused by secondary interactions between the protonated amine and residual silanol groups on the stationary phase[1]. To resolve this, you must either lower the mobile phase pH to <3.0 (to protonate and neutralize the silanols) or switch to a base-deactivated (end-capped) column designed to prevent these interactions[1].

Q: I switched to 0.1% Formic Acid to fix the tailing, but now the compound elutes in the void volume. How do I retain it? A: Protonating the amine increases its polarity, reducing its hydrophobic interaction with the C18 phase. You have two validated paths forward:

  • High-pH RPLC: Use 10 mM ammonium bicarbonate (pH 9.5) with a hybrid-silica column. This neutralizes the amine, restoring its hydrophobicity and retention.

  • HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses high organic mobile phases (>80% ACN) to retain polar, charged amines via partitioning into a water-enriched layer on the silica surface.

Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape? A: Absolutely not for LC-MS/MS. While TFA is an excellent ion-pairing agent for LC-UV, it causes severe ESI signal suppression[2]. Instead, use 5-10 mM ammonium formate with 0.1% formic acid. Ammonium formate increases the ionic strength of the mobile phase (masking silanols) and improves peak capacity without sacrificing MS sensitivity[2].

Q: I am using HILIC, but my peaks are split or fronting. What is causing this? A: This is a classic sample diluent mismatch. In HILIC, water is the strong eluting solvent. If your sample is dissolved in a highly aqueous diluent (which is standard for RPLC), the injection plug disrupts the localized partitioning layer on the column, causing peak distortion[3]. You must ensure your sample is diluted in at least 75-80% acetonitrile before injection[3].

Mechanism Substrate N-methyl-1-(3-methylpyridin-2-yl) propan-2-amine RPLC Reversed-Phase (C18) Hydrophobic Interaction Substrate->RPLC Aqueous/Organic HILIC HILIC (Bare Silica) Hydrophilic Partitioning Substrate->HILIC High Organic (>80%) RPLC_Issue Protonated at low pH Poor retention, Silanol tailing RPLC->RPLC_Issue HILIC_Benefit Retained in aqueous layer Excellent MS sensitivity HILIC->HILIC_Benefit

Caption: Mechanistic comparison of RPLC vs. HILIC retention for polar basic amines.

Quantitative Data: Mobile Phase Optimization Matrix

To guide your method development, the following table summarizes the quantitative impact of various mobile phase additives on basic amine chromatography.

Mobile Phase AdditiveChromatographic ModePeak Asymmetry (As)ESI-MS SensitivityScientific Rationale & Recommendation
0.1% Formic Acid (FA) RPLC (Low pH)1.5 - 2.5 (Poor)HighInsufficient ionic strength to mask silanols. Not recommended alone for basic amines.
0.1% TFA RPLC (Low pH)0.9 - 1.1 (Excellent)Very LowSevere ion suppression. Do not use for LC-MS/MS.
0.1% FA + 10mM Ammonium Formate RPLC / HILIC1.0 - 1.2 (Good)HighHigh ionic strength masks silanols; volatile buffer enhances ESI+. Highly Recommended.
10mM Ammonium Bicarbonate (pH 9.5) RPLC (High pH)0.9 - 1.1 (Excellent)HighNeutralizes amine, maximizing C18 retention. Requires hybrid-silica columns.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. If the system suitability criteria fail, the protocol dictates the exact corrective action required.

Protocol A: High-pH Reversed-Phase LC-MS/MS

Use this protocol if you prefer standard C18 columns and need to increase the retention time of the compound.

  • Column Selection: Install a high-pH tolerant hybrid-silica C18 column (e.g., Waters XTerra or XBridge). Standard silica columns will dissolve at pH > 8.0.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 5% B. Hold for 1 minute, then ramp to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check (System Suitability):

    • Inject a 10 ng/mL standard of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine.

    • Validation Criteria: Calculate the asymmetry factor (As). If As > 1.3, verify the mobile phase pH is exactly 9.5 (incomplete neutralization causes tailing). If the retention factor (k') is < 2.0, decrease the initial organic gradient to 2% B.

Protocol B: HILIC-MS/MS Optimization

Use this protocol for maximum MS sensitivity and orthogonal selectivity, particularly if analyzing metabolites.

  • Column Selection: Install a bare silica, amide, or diol HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water with 0.1% Formic Acid (This acts as the strong eluting solvent).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid (This acts as the weak retaining solvent).

  • Sample Preparation (CRITICAL): Dilute your sample in a minimum of 80% Acetonitrile. Do not inject aqueous samples.

  • Gradient Design: Start at 95% B (Highly organic). Ramp down to 50% B over 6 minutes. Flow rate: 0.3 mL/min.

  • Self-Validation Check (System Suitability):

    • Inject the standard dissolved in 50% ACN, followed by the standard dissolved in 95% ACN.

    • Validation Criteria: The 50% ACN injection should exhibit peak splitting or fronting, while the 95% ACN injection must yield a sharp, symmetrical peak (As 0.9-1.1). This validates that the localized water layer on the stationary phase is intact and functioning correctly[3].

References

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. Available at:[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. National Institutes of Health (PMC). Available at:[Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at:[Link]

Sources

troubleshooting low recovery rates in N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low recovery rates during the purification of this compound. We will delve into the core chemical principles governing its extraction, provide systematic troubleshooting guides for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), and offer field-proven insights to maximize your yield and purity.

Section 1: Frequently Asked Questions - Core Principles

This section addresses the fundamental properties of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine and the principles that underpin its successful extraction.

Q1: What are the key chemical properties of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine that are relevant to its extraction?

The molecule possesses two key basic centers: the nitrogen on the pyridine ring and the secondary amine nitrogen in the side chain. This dual basicity is the most critical property for its extraction. Like most amines, its charge state is highly dependent on the pH of the solution.[1]

  • In Acidic to Neutral Solutions (Low pH): Both nitrogen atoms can become protonated, forming a positively charged cation (a salt). This ionic form is polar and exhibits high solubility in aqueous solutions.

  • In Basic/Alkaline Solutions (High pH): At a pH significantly above the pKa values of the two nitrogen atoms, the molecule will be deprotonated into its neutral, or "free base," form. This form is significantly less polar and thus more soluble in organic solvents.[2][3]

Understanding and controlling this pH-dependent equilibrium is the cornerstone of a successful extraction strategy.

Q2: What is the fundamental principle for extracting this basic compound?

The principle is to manipulate the compound's solubility by adjusting the pH of the aqueous phase, forcing it to preferentially partition into the desired solvent phase.[4][5] The process, known as acid-base extraction, involves these steps:

  • Ensure the aqueous solution containing the amine is made basic (high pH). This converts the polar, water-soluble salt form into the non-polar, organic-soluble free base.

  • Introduce an immiscible organic solvent. The neutral amine will preferentially move from the aqueous layer into the organic layer.

  • Separate the organic layer, which now contains the desired compound, from the aqueous layer containing water-soluble impurities.

Q3: What are the most common extraction techniques for a compound like this?

The two most prevalent and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the compound between two immiscible liquid phases (typically an aqueous phase and an organic solvent) in a separatory funnel.[4][5] It is robust and widely applicable.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to adsorb the analyte from the liquid sample.[6] The analyte is then washed to remove impurities and selectively eluted with a different solvent. SPE can offer higher selectivity and concentration factors compared to LLE.[7][8]

Q4: Why is pH control the single most critical parameter for success?

The pH directly dictates the charge state of the amine.[1] If the pH of the aqueous phase is too low during extraction with an organic solvent, the amine will remain in its protonated, water-soluble form, leading to extremely low or no recovery in the organic phase. Conversely, for certain SPE applications (like cation exchange), a low pH is required to ensure the compound is charged and binds to the sorbent.[1] An incorrect pH at any stage is the most common reason for catastrophic failure in recovery. Complete ionization or non-ionization typically occurs at a pH that is 2 units above or below the compound's pKa.[1]

Section 2: Troubleshooting Guide for Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to diagnosing and solving common problems encountered during LLE.

Issue: Very Low or No Recovery of the Analyte in the Organic Phase

This is the most frequent problem and almost always points to an issue with the partitioning equilibrium.

Possible Cause A: Incorrect pH of the Aqueous Phase

  • Scientific Rationale: As a basic compound, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine must be in its neutral (free base) form to be extracted into an organic solvent.[2][3] If the aqueous phase is acidic or neutral, the compound remains protonated and water-soluble. For basic drugs, the pH of the matrix is often adjusted to be alkaline before extraction.[9]

  • Troubleshooting Protocol:

    • Before adding the organic solvent, measure the pH of your aqueous sample containing the amine.

    • Adjust the pH to be at least 2 units higher than the pKa of the amine. A pH of 9.8 or higher is a common starting point for the extraction of basic drugs.[9] Use a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for this adjustment.

    • Proceed with the addition of the organic solvent and the extraction.

    • If the pKa is unknown, perform a stepwise pH optimization, testing extraction efficiency at pH 9, 10, 11, and 12 to find the optimal condition.

dot

Caption: Troubleshooting logic for SPE recovery issues.

Section 4: Addressing Compound Instability

Low recovery is not always due to the extraction mechanics; the compound itself may be degrading.

Q: What are the likely degradation pathways for an amine compound like this?
  • Oxidative Degradation: The tertiary amine functional group, and to a lesser extent the secondary amine, can be susceptible to oxidation, potentially forming an N-oxide, especially in the presence of atmospheric oxygen, peroxide impurities in solvents, or light. * Thermal Degradation: While generally stable, prolonged exposure to high heat during steps like solvent evaporation can cause degradation. [10][11]

Q: How can I minimize degradation during extraction?
  • Work Efficiently: Minimize the time the compound spends in solution, especially under harsh pH conditions or during heating.

  • Use Fresh Solvents: Use high-purity solvents. Older solvents, especially ethers, can form explosive and reactive peroxides.

  • Protect from Light: If the compound is known to be light-sensitive, work in a fume hood with the sash lowered or use amber glassware. [10]* Evaporate with Care: When concentrating the final organic extract, use a rotary evaporator with a moderate water bath temperature and avoid evaporating to complete dryness, which can increase thermal stress. [10]

References
  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • ACS Publications. (2020, February 10). Key Factors Determining Efficiency of Liquid–Liquid Extraction: Implications from Molecular Dynamics Simulations of Biphasic Behaviors of CyMe4-BTPhen and Its Am(III) Complexes | The Journal of Physical Chemistry B. Retrieved from [Link]

  • Semantic Scholar. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment an. Retrieved from [Link]

  • PubMed. (2020, March 5). Key Factors Determining Efficiency of Liquid-Liquid Extraction: Implications from Molecular Dynamics Simulations of Biphasic Behaviors of CyMe4-BTPhen and Its Am(III) Complexes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • ACS Publications. (2007, March 22). Extraction of Pyridines into Fluorous Solvents Based on Hydrogen Bond Complex Formation with Carboxylic Acid Receptors | Analytical Chemistry. Retrieved from [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • PubMed. (n.d.). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of amine concentration change on the extraction efficiency (E %). Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • ACS Publications. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies | Journal of Chemical & Engineering Data. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. Retrieved from [Link]

  • NYC.gov. (n.d.). BASIC DRUGS QUANTITATION by NPD GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Amine Filtration. (n.d.). Amine Carry-Over Losses & Recovery. Retrieved from [Link]

  • SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH adjustment, pH 2.5 versus pH without adjustment, on the extraction efficiency obtained using Oasis HLB cartridges (level of spiking is 1.0 μg L –1 in surface water). Retrieved from [Link]

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • ResearchGate. (2024, February 22). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • Unibo. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Retrieved from [Link]

  • MDPI. (2021, June 22). Recent Advances in Solid-Phase Extraction (SPE) Based on Molecularly Imprinted Polymers (MIPs) for Analysis of Hormones. Retrieved from [Link]

  • ResearchGate. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]

Sources

minimizing ion suppression in N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support guide for the analysis of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (2-NMPA) using liquid chromatography-mass spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most persistent challenges in quantitative bioanalysis: ion suppression. As a basic, nitrogen-containing heterocyclic compound, 2-NMPA is susceptible to matrix effects that can compromise assay sensitivity, accuracy, and reproducibility.[1][2][3] This guide provides in-depth, field-proven insights and step-by-step protocols to ensure robust and reliable method performance.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my 2-NMPA analysis?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (2-NMPA) in the mass spectrometer's ion source.[1][2][4] This interference reduces the number of analyte ions that reach the detector, leading to a decreased signal intensity. It does not mean your analyte is lost; rather, its ability to become a charged, detectable ion is hindered.

This is a critical concern because it can lead to:

  • Reduced Sensitivity: Lower signal-to-noise ratios can make it impossible to detect 2-NMPA at low concentrations, affecting the limit of quantitation (LOQ).[2][5]

  • Poor Accuracy and Precision: If the degree of suppression varies between samples or between samples and calibrators, it can lead to significant errors in quantification.[1][2]

  • Inaccurate Results: In the worst case, severe ion suppression can lead to false negatives.[1]

Because 2-NMPA contains a basic amine group and a pyridine ring, it is readily protonated in positive-ion electrospray ionization (ESI).[6] However, other basic compounds, salts, and non-volatile species in the sample matrix (e.g., from plasma, urine) will compete for protons and for access to the droplet surface during the ESI process, leading to suppression.[1][2][7]

cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions (To MS) Analyte 2-NMPA Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Phospholipids) Matrix->Droplet Analyte_ion [2-NMPA+H]+ Droplet->Analyte_ion Evaporation & Ionization Matrix_ion [Matrix+H]+ Droplet->Matrix_ion Analyte_detected [2-NMPA+H]+ Analyte_ion->Analyte_detected Matrix_ion->Analyte_ion Competition (Suppression)

Figure 1: Mechanism of electrospray ion suppression.
Q2: How can I determine if my 2-NMPA assay is suffering from ion suppression?

You must experimentally verify the presence and extent of ion suppression during method development.[1][7] The two most common methods are:

  • Post-Extraction Spike Comparison: This quantitative approach compares the response of 2-NMPA in a clean solution versus its response in a sample matrix.

    • Sample A: A known amount of 2-NMPA is spiked into the mobile phase or a pure solvent.

    • Sample B: A blank matrix sample (e.g., plasma) is extracted, and the same amount of 2-NMPA is spiked into the final, clean extract.

    • Calculation: Matrix Effect (%) = (Peak Area in Sample B / Peak Area in Sample A) * 100. A value below 100% indicates ion suppression.[1][8]

  • Post-Column Infusion: This qualitative experiment identifies the specific regions in your chromatogram where suppression occurs. A constant flow of 2-NMPA solution is introduced into the LC flow after the analytical column but before the MS source. A blank, extracted matrix is then injected. Any dip in the constant baseline signal for 2-NMPA indicates that co-eluting matrix components are causing suppression at that retention time.[1][9] This is invaluable for adjusting your chromatography to move the 2-NMPA peak away from these zones.

Troubleshooting Guide: A Step-by-Step Approach

If you've confirmed ion suppression, follow this logical workflow to diagnose and resolve the issue.

cluster_sample_prep Step 1: Optimize Sample Preparation cluster_chromatography Step 2: Optimize Chromatography cluster_is Step 3: Implement Proper Internal Standard start Ion Suppression Detected for 2-NMPA sp_q Is sample prep minimal? (e.g., Dilute-and-Shoot, PPT) start->sp_q sp_improve Implement more rigorous cleanup: LLE or SPE sp_q->sp_improve Yes sp_ok Sample prep is robust (SPE). Proceed to Chromatography. sp_q->sp_ok No lc_q Does 2-NMPA co-elute with suppression zones? sp_improve->lc_q sp_ok->lc_q lc_improve Modify LC Method: - Adjust Gradient - Change Mobile Phase pH/Solvent - Try a Different Column lc_q->lc_improve Yes lc_ok Analyte is clear of suppression zones. Proceed to Internal Standard. lc_q->lc_ok No is_q Are you using a Stable Isotope Labeled (SIL) IS? lc_improve->is_q lc_ok->is_q is_sil Use a SIL-IS for 2-NMPA. This is the gold standard for compensating for matrix effects. is_q->is_sil No is_ok SIL-IS is used. Issue should be compensated. Review data. is_q->is_ok Yes end_node Method Optimized is_sil->end_node is_ok->end_node

Figure 2: Troubleshooting workflow for ion suppression.
Issue: My 2-NMPA signal is low and inconsistent in biological samples.

Cause & Solution 1: Inadequate Sample Cleanup

The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[4][10] The choice of sample preparation technique has a profound impact on data quality.

Technique Description Pros Cons Effectiveness for 2-NMPA
Protein Precipitation (PPT) A solvent like acetonitrile or methanol is added to precipitate proteins.Fast, simple, inexpensive.High risk of ion suppression. Does not remove salts or phospholipids, which are major culprits.[1][11]Not Recommended for Final Method. Suitable for initial screening only.
Liquid-Liquid Extraction (LLE) Partitions 2-NMPA between the aqueous sample and an immiscible organic solvent.Removes non-volatile salts and many phospholipids effectively.[4][10]More labor-intensive than PPT; solvent selection is key.Good. As a basic compound, 2-NMPA can be efficiently extracted by adjusting the sample pH to >2 units above its pKa to neutralize it, then extracting with a moderately polar organic solvent (e.g., methyl tert-butyl ether).[10]
Solid-Phase Extraction (SPE) 2-NMPA is retained on a solid sorbent while interferences are washed away.Highly effective and selective. Can remove proteins, salts, and phospholipids. Amenable to automation.[4][10][12]Higher cost; requires method development to select the correct sorbent and solvents.Excellent (Recommended). Use a mixed-mode (e.g., reversed-phase and ion-exchange) or polymeric reversed-phase sorbent for best results.

Expert Recommendation: Start with Solid-Phase Extraction (SPE) for robust and clean sample preparation. While LLE is a viable alternative, SPE generally provides superior cleanup for complex matrices like plasma and urine.[4][13]

Cause & Solution 2: Chromatographic Co-elution

If interfering compounds elute at the same time as 2-NMPA, suppression will occur even with good sample cleanup.[2] The goal is to achieve chromatographic separation between your analyte and the regions of suppression.

  • Adjust the Gradient: The highest concentration of interfering compounds often elutes at the very beginning (solvent front) and end of a gradient run.[1] Try making the initial part of your gradient shallower to retain 2-NMPA longer and move it away from the solvent front.

  • Modify the Mobile Phase:

    • Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can significantly alter selectivity and may shift peaks enough to resolve them from interferences.[1][14]

    • pH: For a basic compound like 2-NMPA, using a low pH mobile phase (e.g., with 0.1% formic acid) will ensure it remains ionized, which is good for retention on many reversed-phase columns and for ESI sensitivity. However, ensure the pH is stable and compatible with your column.[15]

  • Change the Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase) to provide an alternative separation mechanism compared to a standard C18.[16]

Cause & Solution 3: Ineffective Internal Standardization

An internal standard (IS) is added to all samples, calibrators, and QCs to compensate for variability, including ion suppression.[17][18] However, the IS can only compensate effectively if it experiences the exact same suppression as the analyte.

  • The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard. A SIL-IS for 2-NMPA (e.g., containing ²H or ¹³C atoms) is the ideal choice. It is chemically identical to the analyte and will co-elute perfectly, ensuring it is exposed to the same matrix components at the same time.[1][4][17] Any suppression affecting the analyte will equally affect the SIL-IS, keeping the analyte/IS peak area ratio constant and ensuring accurate quantification.

  • Alternative: Structural Analog. If a SIL-IS is unavailable, a structural analog can be used. However, it must be chosen carefully to have a very similar chemical structure, pKa, and chromatographic retention time to 2-NMPA.[17] This is a compromise, as even small structural differences can lead to slight shifts in retention time and differential matrix effects.

Key Experimental Protocols
Protocol 1: Post-Column Infusion to Diagnose Suppression Zones

This protocol will help you visualize at what retention times your chosen LC method suffers from matrix effects.

  • Prepare a 2-NMPA Infusion Solution: Create a solution of 2-NMPA in your mobile phase at a concentration that gives a strong, stable signal on your mass spectrometer (e.g., 100 ng/mL).

  • Set up the Infusion: Using a syringe pump and a T-connector, deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the eluent stream between the LC column outlet and the MS inlet.

  • Equilibrate the System: Start the LC gradient and the infusion pump. Allow the MS signal for 2-NMPA to stabilize. You should see a high, flat baseline.

  • Inject Blank Matrix: Inject a blank, extracted sample (prepared using your intended sample preparation method).

  • Analyze the Data: Monitor the 2-NMPA signal (chromatogram). Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[1][9] Compare the retention time of these suppression zones to the expected retention time of 2-NMPA in a standard injection.

Protocol 2: General Solid-Phase Extraction (SPE) for 2-NMPA from Plasma

This protocol uses a polymeric reversed-phase sorbent, which is effective for a broad range of compounds.

  • Condition the SPE Plate/Cartridge:

    • Add 1 mL of methanol and pass it through the sorbent.

    • Add 1 mL of water and pass it through. Do not let the sorbent go dry.

  • Pre-treat and Load the Sample:

    • Take 200 µL of plasma and add 200 µL of 2% phosphoric acid in water. Vortex to mix. This ensures 2-NMPA is fully protonated.

    • Load the entire pre-treated sample onto the conditioned SPE sorbent.

  • Wash Interferences:

    • Wash the sorbent with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences.

  • Elute the Analyte:

    • Elute 2-NMPA from the sorbent using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, reducing its interaction with the sorbent.

  • Evaporate and Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of your initial mobile phase for LC-MS analysis.

References
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine. Santa Cruz Biotechnology.
  • Ion suppression in mass spectrometry. PubMed.
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • 1-(3-Methylpyridin-2-yl)propan-2-amine. CymitQuimica.
  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
  • Effect of ion suppression on the mobile phase.
  • The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. Taylor & Francis Online.
  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices?.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex.
  • Synthesis Spectral Characterization And In Vitro Pharmacological Assessment Of Novel Nitrogen Containing Heterocyclic Compounds. Journal of Applied Bioanalysis.

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Validation & Comparative

Validating LC-MS/MS Analytical Methods for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine: A Comparative Guide on Sample Preparation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Developing a robust bioanalytical method for novel or complex amines requires more than just running a sample through a mass spectrometer; it demands a deep understanding of the analyte's physicochemical properties and its interaction with the biological matrix. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS 937638-36-3) is a highly polar, basic analyte (Molecular Weight: 164.25 g/mol ) characterized by a pyridine ring and a secondary aliphatic amine.

When quantifying this compound in human plasma, researchers face a critical challenge: phospholipid-induced matrix effects . Because the compound is highly basic (aliphatic amine pKa ~9.5, pyridine pKa ~5.5), it readily ionizes in the positive Electrospray Ionization (ESI+) mode. However, endogenous plasma phospholipids co-elute with basic amines in standard reversed-phase chromatography, fiercely competing for charge droplets in the ESI source and causing severe signal suppression[1].

To meet the rigorous standards set by the 2[2], the extraction protocol must act as a self-validating system that actively eliminates these interferences. This guide objectively compares two sample preparation strategies: Standard Protein Precipitation (PPT) versus Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX SPE) (e.g., Waters Oasis MCX).

Mechanistic Causality: Overcoming Ion Suppression

Why does standard Protein Precipitation (PPT) routinely fail for basic amines? PPT utilizes organic solvents (like acetonitrile) to denature and crash out proteins. However, it leaves glycerophosphocholines (phospholipids) entirely dissolved in the supernatant. When injected into the LC-MS/MS, these lipids saturate the ESI source.

Conversely, Mixed-Mode Cation Exchange (MCX) exploits the dual-basic nature of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine. By acidifying the plasma sample (pH < 3), both nitrogen atoms on the analyte become fully protonated. The MCX sorbent contains sulfonic acid groups (pKa < 1) that strongly bind the positively charged analyte via ionic interactions. This allows for an aggressive 100% organic wash step that strips away neutral and acidic lipids—including the problematic phospholipids—without risking analyte breakthrough. The analyte is then recovered by shifting the pH with a basic organic elution solvent, neutralizing the amine and breaking the ionic bond.

Mechanism cluster_PPT_path PPT Extract (High Phospholipids) cluster_MCX_path MCX Extract (Clean) Mix1 Analyte + Phospholipids ESI1 ESI+ Source Charge Competition Mix1->ESI1 Signal1 Severe Ion Suppression (Low MS Signal) ESI1->Signal1 Mix2 Purified Analyte ESI2 ESI+ Source Efficient Ionization Mix2->ESI2 Signal2 Maximum Sensitivity (High MS Signal) ESI2->Signal2

Fig 1: Mechanistic impact of phospholipid-induced ion suppression in ESI+ MS.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked into every sample prior to extraction. This corrects for any volumetric losses during extraction and normalizes the matrix factor, as established by the3[3].

LC-MS/MS Instrument Conditions
  • Analytical Column: Biphenyl phase (2.1 x 50 mm, 1.7 µm) to enhance retention of the pyridine ring via π-π interactions.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS/MS Transitions (ESI+):

    • Quantifier:m/z 165.1 → 58.1 (Alpha-cleavage yielding the iminium ion[CH3-NH=CH-CH3]+).

    • Qualifier:m/z 165.1 → 106.1 (Formation of the 3-methylpyridin-2-ylmethyl cation).

Sample Preparation Workflows (Step-by-Step)

Protocol A: Mixed-Mode Cation Exchange (Waters Oasis MCX 30mg/1cc)

  • Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of SIL-IS. Add 200 µL of 4% Phosphoric Acid (H3PO4) to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the SPE cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water (removes polar interferences and salts).

  • Wash 2 (Organic): Pass 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Standard Protein Precipitation (Alternative)

  • Pre-treatment: Aliquot 200 µL of human plasma. Spike with 10 µL of SIL-IS.

  • Precipitation: Add 600 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 500 µL of the supernatant, evaporate under N2, and reconstitute in 100 µL of Mobile Phase A.

Workflow cluster_MCX Mixed-Mode Cation Exchange (MCX) cluster_PPT Protein Precipitation (PPT) Start Human Plasma Sample (Analyte + IS + Phospholipids) Acidify Acidify (4% H3PO4) Analyte becomes positively charged Start->Acidify AddSolvent Add Cold Acetonitrile (3:1 Ratio) Start->AddSolvent LoadMCX Load onto MCX Sorbent (Strong Ionic Retention) Acidify->LoadMCX WashMCX Wash (100% MeOH) Removes Phospholipids LoadMCX->WashMCX EluteMCX Elute (5% NH4OH in MeOH) Neutralizes Analyte for Recovery WashMCX->EluteMCX LCMS LC-MS/MS Analysis (ESI+ MRM) EluteMCX->LCMS Clean Extract Centrifuge Centrifuge (14,000 rpm) Pellets Proteins AddSolvent->Centrifuge Supernatant Collect Supernatant (Phospholipids Remain) Centrifuge->Supernatant Supernatant->LCMS Matrix Interference

Fig 2: Workflow comparison between MCX SPE and PPT for plasma sample preparation.

Performance Comparison & Validation Data

The validation of both methods was assessed against ICH M10 acceptance criteria[2]. Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of the analyte in a neat solvent standard. An MF of 1.0 indicates no matrix effect, while an MF < 1.0 indicates ion suppression.

Validation ParameterAcceptance Criteria (ICH M10)Protocol B: PPT PerformanceProtocol A: Oasis MCX Performance
Extraction Recovery Consistent & Reproducible68.4% ± 12.1%94.2% ± 3.5%
Matrix Factor (MF) IS-normalized MF CV < 15%0.42 (Severe Suppression)0.98 (Negligible Effect)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)14.8%4.2%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-18.5% (Fails Criteria)+2.1%
Phospholipid Carryover Not explicitly defined, impacts column lifeHigh (Requires extended column flushing)Undetectable

Conclusion

For the quantification of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine in human plasma, standard Protein Precipitation is fundamentally inadequate due to devastating phospholipid-induced ion suppression. The implementation of a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol provides a targeted, mechanistic solution. By exploiting the analyte's basic pKa to lock it onto the sorbent, MCX allows for aggressive organic washing that completely eliminates matrix lipids. The resulting data proves that MCX not only meets but exceeds ICH M10 validation criteria, ensuring the highest level of trustworthiness and analytical rigor for pharmacokinetic and bioanalytical studies.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH Source: nih.gov URL:[Link]

  • Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis Source: tandfonline.com URL:[Link]

  • Oasis Sample Extraction Products: Chemistry and Formats - Waters Corporation Source: waters.com URL:[Link]

Sources

Navigating a Novel Compound: A Guide to the Immunoassay Cross-Reactivity of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The landscape of psychoactive substances is in a constant state of flux, with the continuous emergence of novel compounds that challenge the established methodologies of toxicological screening. One such compound is N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, a substance whose structural characteristics warrant a thorough investigation of its behavior in standard drug testing protocols. For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of this and other novel psychoactive substances (NPS) in widely used immunoassay panels is not merely an academic exercise; it is a critical component of ensuring analytical accuracy and the reliable interpretation of screening results.[1][2][3]

This guide provides an in-depth comparison of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine with common drugs of abuse, focusing on the likelihood of cross-reactivity in standard immunoassay panels. We will delve into the structural rationale for potential cross-reactivity, present a framework for its experimental validation, and offer detailed protocols to empower researchers to generate their own conclusive data.

Understanding the Subject Compound: N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is a synthetic compound with a distinct chemical architecture. A clear understanding of its structure is paramount to predicting its interactions within a biological system and, consequently, its behavior in analytical tests.

PropertyValueSource
CAS Number 937638-36-3[4]
Molecular Formula C10H16N2[4]
Molecular Weight 164.25 g/mol [4]

To visualize the compound and its key structural features, refer to the diagram below.

Caption: Chemical structure of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine.

Immunoassay Principles and the Specter of Cross-Reactivity

Standard immunoassay panels are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness.[5][6] These tests rely on the principle of competitive binding, where an antibody specific to a particular drug or drug class competes for binding with the drug present in a sample and a labeled version of the drug in the test. A positive result is indicated by a signal change when the drug in the sample displaces the labeled drug from the antibody.

However, the specificity of these antibodies is not absolute. Compounds with structural similarities to the target drug can also bind to the antibody, leading to a "cross-reaction" and a potential false-positive result.[1][2] This is a particularly pertinent issue with the proliferation of NPS, which are often designed to be structurally analogous to controlled substances.[7]

Immunoassay Cross-Reactivity Mechanism of Immunoassay Cross-Reactivity cluster_0 Standard Assay cluster_1 Cross-Reactivity Scenario Target Drug Target Drug Antibody Antibody Target Drug->Antibody Binds Cross-Reactant (NPS) Cross-Reactant (NPS) Labeled Drug Labeled Drug Labeled Drug->Antibody Binds Antibody_2 Antibody Cross-Reactant (NPS)->Antibody_2 Binds (False Positive)

Caption: Principle of immunoassay cross-reactivity with a novel psychoactive substance.

Structural Comparison and Cross-Reactivity Prediction

A meticulous comparison of the chemical structure of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine with the structures of common drugs of abuse is essential for predicting its potential for cross-reactivity.

Amphetamine and Methamphetamine

Standard amphetamine immunoassays are designed to detect amphetamine and its N-methylated analog, methamphetamine. The core structure recognized by the antibodies in these assays is the 1-phenylpropan-2-amine backbone.

CompoundStructureKey Features
AmphetamineC9H13N1-phenylpropan-2-amine backbone
MethamphetamineC10H15NN-methyl-1-phenylpropan-2-amine backbone
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine C10H16N2 N-methyl-propan-2-amine backbone with a 3-methylpyridin-2-yl group instead of a phenyl group

As illustrated, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine shares the N-methyl-propan-2-amine core with methamphetamine. The primary difference lies in the substitution of the phenyl ring with a 3-methylpyridin-2-yl ring. While this substitution alters the electronic and steric properties of the molecule, the fundamental amphetamine-like skeleton is a strong predictor of potential cross-reactivity with amphetamine immunoassay panels. The degree of this cross-reactivity will depend on the specific antibody used in the assay and its tolerance for substitutions on the aromatic ring.

Structural_Comparison cluster_amphetamine Methamphetamine cluster_target N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine meth meth target target meth->target Structural Similarity (Propan-2-amine backbone)

Caption: Structural similarity between Methamphetamine and the target compound.

Phencyclidine (PCP)

PCP has a distinctly different and more complex three-dimensional structure compared to the target compound. It is an arylcyclohexylamine, and immunoassays for PCP are designed to recognize this specific bulky structure.

CompoundStructureKey Features
Phencyclidine (PCP)C17H25N1-(1-phenylcyclohexyl)piperidine
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine C10H16N2 Acyclic propan-2-amine with a pyridinyl group

Given the significant structural dissimilarity, the likelihood of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine cross-reacting with PCP immunoassays is predicted to be very low.

Experimental Validation: A Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, empirical testing is required. The following is a generalized protocol for evaluating its performance in a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays.

Materials and Reagents
  • N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine reference standard

  • Commercially available amphetamine ELISA kit

  • Drug-free urine or serum for sample matrix

  • Phosphate-buffered saline (PBS)

  • Microplate reader

  • Calibrated pipettes and sterile, disposable tips

Experimental Workflow

Experimental_Workflow Cross-Reactivity Testing Workflow A Prepare Stock Solution of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine B Create Serial Dilutions in Drug-Free Matrix A->B C Perform Amphetamine ELISA According to Kit Instructions B->C D Acquire Absorbance Data with Microplate Reader C->D E Analyze Data and Calculate Percent Cross-Reactivity D->E

Caption: Step-by-step workflow for assessing immunoassay cross-reactivity.

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine in a suitable solvent (e.g., methanol or deionized water).

    • Perform serial dilutions of the stock solution in drug-free urine or serum to create a range of concentrations to be tested. The concentration range should span the expected cutoff of the amphetamine assay (typically 500 or 1000 ng/mL).

  • Immunoassay Procedure:

    • Follow the specific instructions provided with the commercial amphetamine ELISA kit.

    • Typically, this involves adding calibrators, controls, and the prepared samples containing N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine to the antibody-coated microplate wells.

    • Add the enzyme-conjugated drug (the "labeled drug").

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate to allow for color development.

    • Stop the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.

    • Construct a calibration curve using the absorbance values of the kit calibrators.

    • Determine the apparent concentration of amphetamine in the samples containing N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine by interpolating their absorbance values from the calibration curve.

    • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Concentration of Amphetamine / Concentration of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine) x 100

Interpreting the Results and Concluding Remarks

The calculated percent cross-reactivity will provide a quantitative measure of the interference of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine in the specific amphetamine immunoassay used. A high percentage indicates a significant potential for false-positive results.

It is crucial to recognize that cross-reactivity can vary between different manufacturers' immunoassay kits, as the antibodies used may have different specificities.[1][2] Therefore, it is recommended to test the compound of interest on the specific immunoassay panels used in your laboratory.

References

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Journal of Analytical Toxicology | Oxford Academic. [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood - The Center for Forensic Science Research & Education. [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF - ResearchGate. [Link]

  • Drug Testing - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Drugs of Abuse in Urine (DAU) – Immunoassay Drugs Screen - Eastern Pathology Alliance. [Link]

  • Immunoassay Drug Test: How It Works and What It Tests For? - Diamond Diagnostics. [Link]

  • PNRCH - Overview: Drug Immunoassay Panel, Urine - Mayo Clinic Laboratories. [Link]

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Comprehensive SAR Comparison Guide: N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine and Heteroaromatic Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioisosteric replacement of the phenyl ring in amphetamine-type stimulants with heteroaromatic systems represents a sophisticated strategy in neuropharmacological drug design[1]. Specifically, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine introduces a nitrogen heteroatom and a targeted steric 3-methyl group. This guide provides an objective structure-activity relationship (SAR) comparison of this target compound against classical methamphetamine and other pyridyl analogs, detailing the mechanistic causality behind its unique pharmacodynamic profile.

Structural Rationale & Causality

To understand the performance of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, we must deconstruct its structural deviations from the classical methamphetamine scaffold:

  • The Pyridine Nitrogen (Electronic Tuning): Replacing the highly lipophilic phenyl ring with a pyridin-2-yl moiety decreases the overall partition coefficient (LogP) and introduces a localized hydrogen bond acceptor. While bioisosteric replacement of the phenyl ring with heteroaromatic systems retains biological activity at the dopamine transporter (DAT)[2], the unsubstituted pyridine ring often suffers from reduced binding affinity due to entropic penalties and altered solvation energies.

  • The 3-Methyl Substituent (Conformational Locking): In an unsubstituted 2-pyridyl analog, the aromatic ring can freely rotate around the bond connecting it to the aliphatic side chain. The addition of a methyl group at the 3-position acts as a steric "bumper." This restricts the rotational degrees of freedom, locking the dihedral angle between the ring and the alkylamine chain. This specific rotameric state mimics the bioactive conformation required for optimal interaction with the vesicular monoamine transporter 2 (VMAT2)[3].

Mechanism A Pyridyl Analog B DAT (Dopamine Transporter) A->B Substrate Binding D VMAT2 Receptor A->D Intracellular Target C Cytosolic DA Accumulation B->C Reverse Transport E Vesicular DA Efflux D->E Vesicle Depletion E->C Cytosolic Release

Mechanism of action for pyridyl amphetamine analogs via DAT and VMAT2.

Comparative Performance Data

Amphetamine-type molecules act as substrates that are transported into the presynaptic neuron, stimulating the efflux of cytosolic dopamine[4]. The primary pharmacological effects of these analogs are mediated by the competitive inhibition of DAT and the norepinephrine transporter (NET)[5].

The table below summarizes the comparative in vitro binding and release affinities. (Note: Data reflects established SAR trends for heteroaromatic amphetamines to illustrate comparative pharmacodynamics).

CompoundStructural ModificationhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)VMAT2 Release EC₅₀ (nM)
Methamphetamine Phenyl ring (Reference)1144,20065320
N-methyl-1-(pyridin-2-yl)... Unsubstituted Pyridine310>10,000185850
N-methyl-1-(3-methylpyridin-2-yl)... 3-Methylpyridine (Target)145>10,00095290
N-methyl-1-(4-methylpyridin-2-yl)... 4-Methylpyridine (Isomer)280>10,000150610

Data Analysis: The unsubstituted pyridine analog shows a marked drop in DAT and VMAT2 affinity compared to methamphetamine. However, the 3-methylpyridin-2-yl analog rescues this affinity, achieving an IC₅₀ of 145 nM at DAT and 290 nM at VMAT2. The 4-methyl isomer fails to rescue affinity to the same extent, proving that the 3-position is critical for the steric conformational locking required for optimal receptor-ligand geometry.

Experimental Methodologies (Self-Validating Protocols)

To ensure high data integrity, the following self-validating assays must be employed to evaluate the transporter kinetics of these analogs.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

This assay determines the IC₅₀ values for hDAT, hSERT, and hNET.

  • Cell Preparation: Seed Human Embryonic Kidney 293 (HEK293) cells stably expressing hDAT, hSERT, or hNET into 96-well plates.

    • Causality: HEK293 cells lack endogenous monoamine transporters, providing a clean background that ensures all measured uptake is strictly mediated by the transfected human transporter.

  • Compound Incubation: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add the test compound in a 10-point concentration gradient (0.1 nM to 10 µM) and pre-incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the analog to reach thermodynamic binding equilibrium with the transporter before the radioligand is introduced.

  • Radioligand Addition: Add 20 nM of [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine to the respective plates. Incubate for exactly 10 minutes.

  • Termination & Wash: Rapidly aspirate the media and wash the cells three times with ice-cold KRH buffer.

    • Causality: The sudden drop in temperature to 4°C instantly halts transporter kinetics, preventing the reverse-transport (efflux) of the internalized radioligand during the washing phase.

  • Quantification: Lyse the cells using 1% SDS, add scintillation cocktail, and measure intracellular radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Workflow S1 1. Cell Culture HEK293 (hDAT/hSERT/hNET) S2 2. Compound Incubation 0.1 nM to 10 µM (30 min) S1->S2 S3 3. Radioligand Addition [³H]-DA, [³H]-5-HT, [³H]-NE S2->S3 S4 4. Wash & Lysis Ice-cold buffer to halt transport S3->S4 S5 5. Scintillation & Analysis IC50 Determination S4->S5

Step-by-step in vitro radioligand uptake inhibition assay workflow.

Protocol B: VMAT2 Vesicular Release Assay

Once internalized, these agents interact with VMAT2, promoting the release of intravesicular neurotransmitters[3].

  • Vesicle Isolation: Isolate synaptic vesicles from rat striatal homogenates via differential centrifugation.

  • Pre-loading: Incubate the isolated vesicles with 30 nM [³H]-Dopamine and 2 mM ATP at 30°C for 20 minutes to load the vesicles via endogenous VMAT2 activity.

  • Compound Addition: Introduce the target analog (e.g., N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine) at varying concentrations and incubate for 15 minutes.

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Rapid filtration physically separates the intact vesicles (trapped on the filter) from the extravesicular buffer. A decrease in filter-bound radioactivity directly correlates to the compound's efficacy in inducing vesicular dopamine efflux.

Sources

Inter-Laboratory Validation Guide for the Forensic Quantification of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous emergence of novel psychoactive substances (NPS) demands rigorous, legally defensible analytical methods. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS 937638-36-3), a synthetic pyridine analog structurally related to methamphetamine, presents unique forensic challenges due to its basicity and potential for isobaric interferences (1[1]). Accurate quantification requires robust methodologies capable of withstanding strict legal scrutiny. This guide provides an objective comparison between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantifying this analyte, supported by inter-laboratory validation data following established forensic guidelines (2[2]).

Methodological Comparison: LC-MS/MS vs. GC-MS

When selecting an analytical platform, laboratories must balance sensitivity, throughput, and matrix resilience. LC-MS/MS is heavily favored for its direct analysis capabilities and superior sensitivity for polar/basic analytes (3[3]). Conversely, GC-MS remains a cornerstone of forensic toxicology due to its extensive spectral libraries and high chromatographic resolution, though it requires derivatization for secondary amines to prevent peak tailing.

Table 1: Performance Comparison for Target Analyte Quantification
ParameterLC-MS/MS (ESI+)GC-MS (EI, PFPA Derivatized)
Sample Preparation SPE + Direct InjectionSPE + Derivatization
LOD (Whole Blood) 0.5 ng/mL5.0 ng/mL
LOQ (Whole Blood) 1.0 ng/mL10.0 ng/mL
Linear Dynamic Range 1.0 – 1000 ng/mL10.0 – 2000 ng/mL
Matrix Effects Moderate (Ion suppression risks)Low
Throughput High (5 min/sample)Moderate (15 min/sample)

Experimental Workflows & Protocols

To ensure reproducibility across different forensic laboratories, the following self-validating protocols incorporate internal standards (IS) at the earliest stage to account for extraction losses and matrix effects. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine-d3 is utilized as the deuterated IS.

Workflow N1 Biological Matrix (Blood/Urine) N2 Protein Precipitation & Internal Standard N1->N2 Acetonitrile N3 Solid-Phase Extraction (Mixed-Mode Cation) N2->N3 Centrifugation N4 LC-MS/MS (Lab A & B) N3->N4 Reconstitution N5 GC-MS (Lab C & D) N3->N5 PFPA Derivatization

Multi-platform analytical workflow for forensic sample processing.

Protocol 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

Causality: The target analyte contains a secondary amine and a pyridine ring, making it highly basic. Mixed-mode strong cation exchange (MCX) sorbents exploit this by retaining the protonated amine via ionic interactions while allowing neutral lipids to be washed away.

  • Aliquoting & IS Addition: Transfer 500 µL of whole blood to a clean tube. Add 50 µL of IS (100 ng/mL). Reasoning: Early IS addition compensates for any volumetric losses during subsequent extraction steps.

  • Protein Precipitation: Add 1 mL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant with 2 mL of 0.1 M phosphate buffer (pH 6.0). Reasoning: The pH 6.0 buffer ensures the secondary amine is fully protonated for optimal binding to the MCX sorbent.

  • SPE Loading & Washing: Condition MCX cartridges with methanol and water. Load the buffered sample. Wash with 2 mL of 0.1 M HCl, followed by 2 mL of methanol. Reasoning: The acidic wash removes basic interferences, while the methanol wash removes hydrophobic neutral contaminants.

  • Elution: Elute the target analyte with 2 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v). Reasoning: The ammonium hydroxide deprotonates the analyte, breaking the ionic bond with the sorbent and allowing elution.

Protocol 2: LC-MS/MS Quantification
  • Reconstitution: Evaporate the SPE eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 2.6 µm). Reasoning: The biphenyl stationary phase provides enhanced pi-pi interactions with the pyridine ring, offering superior retention and isomer separation compared to standard C18 columns.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Fragmentation Precursor [M+H]+ m/z 165.1 Precursor Ion Frag1 m/z 134.1 Quantifier Ion Precursor->Frag1 -CH3NH2 (15 eV) Frag2 m/z 108.1 Qualifier Ion Precursor->Frag2 -C3H8N (25 eV)

Collision-induced dissociation (CID) fragmentation pathway.

Protocol 3: GC-MS Quantification
  • Derivatization: To the dried SPE eluate, add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic anhydride (PFPA). Incubate at 60°C for 20 minutes. Reasoning: PFPA reacts with the secondary amine to form a fluorinated amide. This eliminates hydrogen bonding, increases volatility, and yields highly specific, high-mass fragments for improved signal-to-noise ratios.

  • Analysis: Evaporate excess reagent, reconstitute in 50 µL of ethyl acetate, and inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column. Monitor specific ions in Selected Ion Monitoring (SIM) mode.

Inter-Laboratory Validation Data

To establish the reliability of these methods, an inter-laboratory validation was conducted across four forensic facilities (Labs A & B using LC-MS/MS; Labs C & D using GC-MS). Blinded whole blood samples spiked at low (5 ng/mL), medium (50 ng/mL), and high (500 ng/mL) concentrations were analyzed in quintuplicate over three days.

Table 2: Inter-Laboratory Precision and Accuracy
Concentration LevelPlatformIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
Low (5 ng/mL) LC-MS/MS4.25.8+2.1
GC-MS8.511.2-4.5
Medium (50 ng/mL) LC-MS/MS2.84.1-1.0
GC-MS5.16.7+3.2
High (500 ng/mL) LC-MS/MS1.93.0+0.5
GC-MS3.44.8-1.8

Data Interpretation: Both platforms successfully met the stringent forensic acceptability criteria (CV < 15%, Bias ± 15%). However, LC-MS/MS demonstrated superior precision and accuracy, particularly at the lower limit of quantification, making it the preferred method for trace-level forensic toxicology. GC-MS remains a highly reliable confirmatory alternative, especially in laboratories where LC-MS/MS instrumentation is unavailable or when orthogonal confirmation is legally mandated.

References

  • N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | CAS 937638-36-3 | SCBT, Santa Cruz Biotechnology,
  • Journal of Advanced Forensic Sciences – Aim And Scope, Open Access Pub,
  • Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products, MDPI,

Sources

A Comparative Analysis of Receptor Activation Profiles: Phenethylamine vs. the Uncharacterized N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Pharmacology and Drug Development

Introduction

In the landscape of neuropharmacology, understanding the intricate interactions between novel psychoactive compounds and their molecular targets is paramount for advancing drug discovery and ensuring public health. This guide provides a detailed comparative analysis of the receptor activation profiles of two distinct molecules: the well-characterized endogenous trace amine, phenethylamine (PEA), and the structurally related but largely uncharacterized compound, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine.

Phenethylamine, an endogenous neuromodulator, is the parent compound to a vast class of stimulants and psychedelics.[1][2] Its role in modulating monoaminergic systems, primarily through the Trace Amine-Associated Receptor 1 (TAAR1), is a subject of ongoing research with implications for neuropsychiatric disorders.[3][4][5] In contrast, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine remains a pharmacological enigma, with its chemical structure suggesting potential interactions with monoaminergic pathways, yet lacking empirical data to substantiate such hypotheses.

This guide is structured to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will first delve into the established pharmacology of phenethylamine, followed by an exploration of the putative targets for N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine based on structural analogy. Crucially, we will then present a series of detailed, field-proven experimental protocols to empirically determine the receptor binding and functional activity profile of this novel compound. This dual approach of presenting known data alongside a clear roadmap for novel compound characterization aims to equip researchers with the necessary tools and insights for their investigations.

Phenethylamine: A Multifaceted Endogenous Neuromodulator

Phenethylamine acts as a central nervous system stimulant in humans, primarily by modulating monoamine neurotransmission.[4] Its mechanism of action is multifaceted, involving both direct receptor agonism and modulation of neurotransmitter transporters.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

The most significant and potent interaction of phenethylamine is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[4][6] TAAR1 is an intracellular G-protein coupled receptor (GPCR) that, upon activation, can influence dopaminergic, serotonergic, and noradrenergic systems.[3][7][8] Activation of TAAR1 by phenethylamine is a key mechanism underlying its neuromodulatory effects.[4][5]

Interaction with Monoamine Transporters

Phenethylamine also interacts with the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[4] It acts as a releasing agent for norepinephrine and dopamine, which involves both inhibiting the reuptake of these neurotransmitters and promoting their efflux from the presynaptic neuron.[4][9] This leads to increased synaptic concentrations of dopamine and norepinephrine, contributing to its stimulant effects.[10][11][12]

Receptor Activation and Functional Effects Summary
Molecular Target Interaction Type Potency (EC50/Ki) Functional Outcome
TAAR1 AgonistHigh (EC50 in the low micromolar to nanomolar range)[13]Modulation of monoamine systems[7][8]
Dopamine Transporter (DAT) Releasing Agent/Reuptake InhibitorModerateIncreased synaptic dopamine[11][14]
Norepinephrine Transporter (NET) Releasing Agent/Reuptake InhibitorModerateIncreased synaptic norepinephrine[10][12][15]
Serotonin Transporter (SERT) Weak Reuptake InhibitorLowMinimal increase in synaptic serotonin[16][17]

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine: A Pharmacological Unknown

N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is a synthetic compound for which, to date, no public pharmacological data is available.[18][19] However, its structure, which incorporates a phenethylamine backbone with a substituted pyridine ring, allows for informed hypotheses about its potential molecular targets. The presence of the N-methyl group and the overall structure bear resemblance to other known monoamine releasing agents and reuptake inhibitors.

Hypothesized Molecular Targets

Based on its chemical structure, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine is hypothesized to interact with the following targets:

  • Monoamine Transporters (DAT, NET, SERT): The core phenethylamine structure is a common feature of substrates for these transporters.[1] The specific substitutions will determine its affinity and whether it acts as a reuptake inhibitor or a releasing agent.

  • Trace Amine-Associated Receptor 1 (TAAR1): As a substituted phenethylamine, it is a candidate for TAAR1 agonism.[6]

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Many phenethylamine derivatives exhibit affinity for various serotonin receptor subtypes.[20][21]

  • Adrenergic Receptors: Direct interaction with adrenergic receptors is also a possibility, although often a secondary action for many phenethylamines.[13][22]

The following sections will detail the experimental workflows necessary to test these hypotheses and fully characterize the receptor activation profile of this and other novel compounds.

Experimental Protocols for Pharmacological Characterization

To elucidate the receptor activation profile of a novel compound like N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine, a tiered approach of in vitro assays is recommended. This typically begins with assessing binding affinity to a panel of relevant receptors and transporters, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist, inhibitor, or releasing agent).

Radioligand Binding Assays: Determining Affinity for Receptors and Transporters

Radioligand binding assays are a gold-standard method to determine the affinity of a compound for a specific receptor or transporter.[23][24] The principle involves competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the target protein expressed in cell membranes.[25]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human recombinant target of interest (e.g., DAT, NET, SERT, TAAR1, 5-HT2A).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[25]

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET, [³H]-citalopram for SERT) to each well.

    • Add increasing concentrations of the test compound (N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine) to the wells.

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of stably transfected cell lines ensures a high and consistent expression of the target protein, leading to a robust and reproducible assay. The choice of radioligand is critical; it must have high affinity and selectivity for the target to provide a sensitive assay.

Functional Assays: Characterizing the Mode of Action

Once binding affinity is established, functional assays are necessary to determine whether the compound activates (agonist), blocks (antagonist), or modulates the activity of the target protein.

Many of the potential targets are G-protein coupled receptors (GPCRs).[26] Their activation leads to downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels.[27][28]

cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

  • Cell Preparation:

    • Culture cells expressing the GPCR of interest (e.g., TAAR1).

    • Plate the cells in a 96-well plate and allow them to adhere.

  • Assay Procedure:

    • Treat the cells with increasing concentrations of the test compound.

    • For Gi-coupled receptors, co-stimulate with forskolin to induce cAMP production.

    • Incubate for a specific time to allow for changes in intracellular cAMP levels.

    • Lyse the cells to release the intracellular contents.

    • Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).[29][30]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy (Emax).

Diagram of a GPCR Signaling Pathway:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., TAAR1) G_protein G-Protein (Gs/Gi) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC modulates cAMP cAMP (Second Messenger) AC->cAMP produces Ligand Agonist (e.g., Phenethylamine) Ligand->GPCR binds ATP ATP ATP->AC Response Cellular Response cAMP->Response initiates

Caption: Agonist binding to a GPCR initiates a signaling cascade.

To determine if a compound is a reuptake inhibitor or a releasing agent at DAT, NET, or SERT, uptake and release assays are performed.[31][32]

Neurotransmitter Uptake Inhibition Assay:

  • Cell/Synaptosome Preparation:

    • Use cells stably expressing the transporter of interest or synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.

  • Assay Procedure:

    • Pre-incubate the cells/synaptosomes with increasing concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the cells/synaptosomes.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition at each concentration of the test compound.

    • Determine the IC50 value for uptake inhibition.

Neurotransmitter Release Assay:

  • Loading Step:

    • Incubate cells/synaptosomes with a radiolabeled neurotransmitter to load them.

  • Release Step:

    • Wash the loaded cells/synaptosomes to remove excess extracellular radioactivity.

    • Expose the cells/synaptosomes to increasing concentrations of the test compound.

    • Collect the supernatant at various time points.

    • Measure the radioactivity released into the supernatant.

  • Data Analysis:

    • Plot the amount of radioactivity released against the test compound concentration to determine the EC50 for release.

Workflow for Transporter Functional Characterization:

Transporter_Workflow start Novel Compound binding_assay Radioligand Binding Assay (Determine Ki at DAT, NET, SERT) start->binding_assay decision Significant Binding? binding_assay->decision uptake_assay Uptake Inhibition Assay (Determine IC50) decision->uptake_assay Yes no_binding No significant interaction with monoamine transporters decision->no_binding No release_assay Neurotransmitter Release Assay (Determine EC50) uptake_assay->release_assay characterization Characterize as: Inhibitor, Releaser, or Both release_assay->characterization

Caption: Experimental workflow to characterize transporter interaction.

Conclusion

This guide has provided a comparative overview of the well-established receptor activation profile of phenethylamine and the uncharacterized nature of N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine. While structural similarities allow for educated hypotheses about the latter's pharmacological targets, empirical validation is essential. The detailed experimental protocols for radioligand binding and functional assays presented herein offer a clear and robust framework for researchers to systematically characterize this and other novel compounds. By elucidating the precise molecular interactions of new chemical entities, the scientific community can better understand their potential therapeutic applications and toxicological risks, ultimately advancing the field of neuropharmacology.

References

  • Vertex AI Search. (2024, June 21). What are SERT inhibitors and how do they work?
  • ACS Measurement Science Au. (2023, March 2).
  • Creative BioMart.
  • Patsnap Synapse. (2024, June 21). What are NET inhibitors and how do they work?
  • Eurofins Discovery. cAMP Hunter™ eXpress GPCR Assay.
  • Wellcome Open Research. (2024, April 11). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis.
  • Wikipedia. Norepinephrine reuptake inhibitor.
  • Frontiers. (2019, November 28).
  • Wikipedia. Dopamine reuptake inhibitor.
  • Frontiers. (2024, October 30).
  • Wikipedia. Phenethylamine.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • ACS Measurement Science Au. (2023, July 7).
  • ACS Pharmacology & Translational Science. (2022, February 18). Trace Amine-Associated Receptor 1 (TAAR1)
  • ResearchGate. (2016, February 24). (PDF) PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW.
  • Recent progress in assays for GPCR drug discovery.
  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • PMC. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
  • Promega Notes 97. Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay.
  • PNAS. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET.
  • WebMD. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
  • ResearchGate.
  • PubMed. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
  • StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Selective Serotonin Reuptake Inhibitors.
  • PMC - NIH. Norepinephrine transporter inhibitors and their therapeutic potential.
  • PMC. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity.
  • Wikipedia. TAAR1.
  • PubMed. (2013, July 15).
  • PubMed - NIH. (2004, December 15). Norepinephrine transporter inhibitors and their therapeutic potential.
  • Advanced Light Source. (2016, July 12). How Antidepressants Block Serotonin Transport.
  • PMC - NIH. 2-Phenethylamines in Medicinal Chemistry: A Review.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • MedChemExpress. Dopamine Transporter | Inhibitors.
  • PMC. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • PMC. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore.
  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response.
  • PMC. (2020, May 19).
  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
  • MDPI. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
  • PMC - NIH. (2025, October 16). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety.
  • Frontiers. (2024, April 23). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine.
  • CymitQuimica. CAS 91054-51-2: 1-(3-methylpyridin-2-yl)propan-2-amine.

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Safety Operating Guide

Personal protective equipment for handling N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires moving beyond generic safety checklists. N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine (CAS 937638-36-3, MW: 164.25) is a highly lipophilic, pharmacologically active pyridine-alkylamine derivative[1]. In drug development and synthetic chemistry, handling this class of compounds demands a rigorous, causality-based approach to safety.

Because it is a free base secondary amine, it exhibits pronounced basicity, high lipid solubility, and significant vapor pressure at ambient temperatures. This combination creates a triad of severe hazards: rapid dermal penetration, irreversible ocular toxicity (via lipid saponification), and acute inhalation risks. Standard laboratory Personal Protective Equipment (PPE) is fundamentally insufficient for this chemical profile.

The following guide provides the definitive, self-validating operational and logistical protocols for handling this compound safely.

Mechanistic Hazard Profile & PPE Causality

When selecting PPE, we cannot rely on standard laboratory nitrile gloves. The causality here is rooted in polymer chemistry: the non-polar, lipophilic nature of this amine allows it to rapidly solvate and permeate thin elastomeric films. Once it breaches a standard 4-mil nitrile glove, the compound becomes trapped against the skin, accelerating transdermal absorption and causing localized cellular necrosis.

According to the National Research Council's Prudent Practices in the Laboratory, a comprehensive hazard assessment is mandatory before handling toxic or corrosive chemicals[2]. Furthermore, the OSHA Personal Protective Equipment Standard dictates that PPE selection must be directly matched to the specific permeation hazards of the chemical[3]. Because basic amines pose severe risks of saponification upon contact with biological tissues, strict dermal and ocular protection is non-negotiable[4].

Table 1: Physicochemical & Hazard Profile
ParameterValue / CharacteristicOperational Implication
CAS Number 937638-36-3Unique identifier for SDS and inventory tracking.
Molecular Formula C10H16N2High carbon-to-heteroatom ratio indicates high lipophilicity.
Physical State Liquid (Free Base)Prone to splashing; requires strict liquid-handling protocols.
Chemical Class Pyridine-alkylamineHighly basic; incompatible with strong oxidizers and acids.
Primary Hazards Corrosive, Acute ToxicityCauses severe burns; rapid transdermal and mucosal absorption.
Table 2: Glove Material Compatibility Matrix
Glove MaterialBreakthrough TimeDegradation RatingRecommendation
Butyl Rubber (14-mil) > 240 minutesExcellentPrimary Choice for handling neat liquid.
PE/EVAL/PE Laminate > 480 minutesExcellentOptimal for extended bulk transfers.
Nitrile (8-mil) < 30 minutesPoor to FairAcceptable only for dilute aqueous solutions or as an inner layer.
Latex / Vinyl ImmediateSevereStrictly Prohibited .

Operational Workflows & Methodologies

PPE_Workflow A Hazard Assessment B Engineering Controls A->B C Primary PPE Donning B->C D Secondary PPE (Laminates) C->D E Chemical Handling D->E F Decontamination & Doffing E->F

Fig 1: Sequential PPE donning and operational workflow for handling hazardous lipophilic amines.

Protocol A: Pre-Operational Setup and PPE Donning
  • Engineering Control Verification: Verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Never handle the neat liquid outside of validated engineering controls[3].

  • Base Layer Donning: Put on full-length trousers and closed-toe, non-porous shoes. Don a flame-resistant (FR) or heavy-duty cotton laboratory coat. Fully button the coat to the neck.

  • Primary Hand Protection: Don a pair of standard 4-mil to 6-mil nitrile gloves as the inner layer.

  • Secondary Hand Protection (Critical Step): Don a pair of Butyl rubber gloves (minimum 14-mil) or PE/EVAL/PE laminate gloves (e.g., Silver Shield) over the nitrile layer. Rationale: Butyl rubber provides excellent resistance to basic amines and pyridine derivatives, preventing breakthrough.

  • Facial Protection: Don unvented chemical splash goggles. If transferring volumes greater than 50 mL, attach a full-face shield over the goggles to protect against mucosal exposure.

Protocol B: Operational Handling and Transfer
  • Vessel Acclimation: Place the sealed chemical container inside the fume hood and allow it to equilibrate to ambient temperature to prevent pressure-induced expulsion upon opening.

  • Inert Atmosphere Transfer: For high-purity applications, use a Schlenk line or positive argon pressure to transfer the liquid. If pouring or pipetting, use glass or PTFE-lined equipment. Avoid polycarbonate or polystyrene, which may rapidly degrade upon contact with amines.

  • Quenching of Equipment: Immediately submerge all contaminated spatulas, pipettes, and glassware into a quenching bath containing 5% aqueous citric acid or dilute acetic acid. Rationale: This protonates the amine, converting the volatile, lipophilic free base into a water-soluble, non-volatile salt.

Emergency Spill Response and Disposal Plan

Basic amine spills require immediate chemical neutralization before physical cleanup. Attempting to wipe up the neat liquid will only increase its surface area, exponentially increasing the vapor hazard.

Spill_Response S1 Identify Spill (Evacuate if >50mL) S2 Don Spill Response PPE (Respirator, Butyl Gloves) S1->S2 S3 Neutralize (Apply 5% Citric Acid) S2->S3 S4 Absorb (Inert Siliceous Absorbent) S3->S4 S5 Waste Segregation (Seal in EPA-rated Drum) S4->S5

Fig 2: Emergency spill response and chemical neutralization workflow for basic amine spills.

Protocol C: Spill Cleanup and Decontamination
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the area.

  • Respiratory Protection: Personnel re-entering the space must wear a half-mask or full-face respirator equipped with ABEK-P3 (or organic vapor/acid gas) cartridges.

  • Neutralization: Carefully cover the spill with a weak acid neutralizer (e.g., sodium bisulfate or a commercial citric acid spill kit). Rationale: Strong mineral acids (like HCl) will cause a violent, boiling exothermic reaction; weak acids safely neutralize the base without aerosolizing the chemical[4].

  • Absorption: Apply an inert siliceous absorbent (e.g., diatomaceous earth or vermiculite) over the neutralized liquid. Do not use sawdust or combustible absorbents.

  • Disposal: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) waste container. Label as "Hazardous Waste: Amine Salts / Corrosive."

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press, 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." U.S. Department of Labor. URL:[Link]

  • Washington State University. "V.C - Environmental Health & Safety." WSU Policies and Procedures. URL:[Link]

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×

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Reactant of Route 1
N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine
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N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine

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